molecular formula C23H17ClF3N3O B15615663 TKL-IN-2

TKL-IN-2

货号: B15615663
分子量: 443.8 g/mol
InChI 键: OTAOFUCWEGGMIQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

TKL-IN-2 is a useful research compound. Its molecular formula is C23H17ClF3N3O and its molecular weight is 443.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C23H17ClF3N3O

分子量

443.8 g/mol

IUPAC 名称

2-[1-[(6-chloro-3-pyridinyl)methyl]indol-3-yl]-N-[4-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C23H17ClF3N3O/c24-21-10-5-15(12-28-21)13-30-14-16(19-3-1-2-4-20(19)30)11-22(31)29-18-8-6-17(7-9-18)23(25,26)27/h1-10,12,14H,11,13H2,(H,29,31)

InChI 键

OTAOFUCWEGGMIQ-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Tyrosine Kinase-Like (TKL) Proteins in Plants

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: Initial searches for "TKL-IN-2" did not yield specific results for a molecule with this designation in the context of plant biology. The provided information suggests a potential conflation of two distinct topics: the Tyrosine Kinase-Like (TKL) family of proteins in plants and inhibitors of animal immune kinases (such as IRAK4 inhibitors). This guide will focus on the well-established roles and mechanisms of the TKL protein family in plants, which are crucial for various signaling pathways.

The Tyrosine Kinase-Like (TKL) protein family represents a significant portion of the plant kinome, playing pivotal roles in a myriad of cellular processes ranging from growth and development to innate immunity.[1][2][3][4] TKLs are serine/threonine kinases that bear sequence similarity to tyrosine kinases.[1] In land plants, TKLs are particularly abundant, constituting up to 80% of the entire kinome.[1] This vast family is integral to signaling networks that govern plant responses to both internal cues and external stimuli.

One of the most extensively studied TKLs in plants is CONSTITUTIVE TRIPLE RESPONSE 1 (CTR1) , a key negative regulator of the ethylene (B1197577) signaling pathway.[5][6][7][8][9] Ethylene is a gaseous plant hormone that influences a wide array of developmental processes, including seed germination, cell elongation, fruit ripening, and senescence. The following sections will delve into the mechanism of action of TKLs, with a primary focus on CTR1 as a representative example.

Data Presentation: TKL Gene Expression and Metabolite Changes

Overexpression of the TKL gene TaCTR1 in wheat has been shown to induce early flowering by affecting various signaling pathways. Transcriptomics and metabolomics analyses have revealed significant changes in gene expression and metabolite levels.

Table 1: Differentially Expressed Genes in TaCTR1 Overexpression Lines

Gene CategoryGene ExamplesRegulation
Ethylene SignalingETR, EIN, ERFAltered Expression
Flowering-RelatedFT, PPD1, CO, PRR, PHYAltered Expression
Plant HormonesABA, IAA, BR signaling genesDifferentially Expressed
Flavonoid Biosynthesis-Enriched
Phenolamides & Antioxidants-Enriched

Source: Transcriptomics analysis of TaCTR1 overexpression in wheat.[10]

Table 2: Altered Metabolite Classes in TaCTR1 Overexpression Lines

Metabolite ClassRegulation
FlavonoidsAltered Content

Source: Metabolomics analysis of TaCTR1 overexpression in wheat.[10]

Signaling Pathways Involving TKLs: The CTR1-Mediated Ethylene Signaling Cascade

In Arabidopsis thaliana, the ethylene signaling pathway is initiated at the endoplasmic reticulum membrane where ethylene is perceived by a family of receptors, including ETR1 and ERS. CTR1, a Raf-like protein kinase, plays a central role in this pathway.

In the absence of ethylene, the receptors are active and, in turn, activate CTR1.[5] Activated CTR1 then phosphorylates downstream targets, which ultimately leads to the suppression of ethylene responses. This indicates that CTR1 functions as a negative regulator of the ethylene signaling pathway.[6][8][9] The kinase activity of CTR1 is essential for its function.[6]

Upon the binding of ethylene to its receptors, the receptors become inactivated. This inactivation leads to the deactivation of CTR1. The signal is then transduced downstream, culminating in the activation of ethylene response genes in the nucleus. The interaction between CTR1 and the ethylene receptors, such as ETR1, is crucial for turning off the ethylene signaling pathway.[6][7]

Below is a diagram illustrating the core components and logic of the CTR1-mediated ethylene signaling pathway.

Ethylene_Signaling_Pathway cluster_Nucleus Nucleus ETR1 ETR1 Receptor CTR1 CTR1 (TKL) ETR1->CTR1 Activates EIN2 EIN2 CTR1->EIN2 Phosphorylates (Represses) EIN3 EIN3/EIL1 EIN2->EIN3 Cleaved C-terminus translocates and stabilizes EIN3 ERF1 ERF1 EIN3->ERF1 Activates Ethylene_Response_Genes Ethylene Response Genes ERF1->Ethylene_Response_Genes Activates Ethylene Ethylene Ethylene->ETR1

Caption: CTR1 in the ethylene signaling pathway.

Experimental Protocols

The study of TKLs and other plant kinases involves a range of molecular and biochemical techniques. Below are detailed methodologies for key experiments cited in the literature.

1. Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interaction

  • Objective: To identify and confirm interactions between proteins, such as between CTR1 and ethylene receptors.[7]

  • Principle: This genetic method detects the physical interaction between two proteins in yeast. The transcription of a reporter gene is activated only when the two proteins of interest interact, bringing a DNA-binding domain and an activation domain of a transcription factor into proximity.

  • Methodology:

    • Vector Construction: The coding sequences of the "bait" protein (e.g., the N-terminal domain of CTR1) and the "prey" protein (e.g., the histidine kinase domain of ETR1) are cloned into separate Y2H vectors, one containing a DNA-binding domain (DB) and the other an activation domain (AD).

    • Yeast Transformation: The bait and prey plasmids are co-transformed into a suitable yeast strain (e.g., Saccharomyces cerevisiae).

    • Selection and Reporter Assay: Transformed yeast cells are plated on selective media lacking specific nutrients (e.g., histidine, adenine) to select for colonies where the reporter gene is activated due to protein interaction. A colorimetric assay for β-galactosidase activity can also be performed.

    • Controls: Negative controls include co-transformation with empty vectors or vectors containing non-interacting proteins to ensure the observed interaction is specific.

2. In Vitro Kinase Assay

  • Objective: To determine the kinase activity of a protein, such as CTR1, and to identify its substrates.[6]

  • Principle: A purified recombinant kinase is incubated with a potential substrate in the presence of a phosphate (B84403) donor (e.g., [γ-³²P]ATP). The transfer of the radiolabeled phosphate group to the substrate is then detected.

  • Methodology:

    • Protein Expression and Purification: The kinase of interest (e.g., CTR1) is expressed in a suitable system (e.g., baculovirus-infected insect cells) and purified.

    • Kinase Reaction: The purified kinase is incubated in a reaction buffer containing the substrate (e.g., a generic substrate like myelin basic protein or a specific putative target), ATP (spiked with [γ-³²P]ATP), and necessary cofactors (e.g., Mg²⁺, Mn²⁺).

    • Reaction Termination and Analysis: The reaction is stopped, and the proteins are separated by SDS-PAGE.

    • Detection: The gel is dried and exposed to an X-ray film or a phosphorimager screen to detect the radiolabeled, phosphorylated substrate.

    • Controls: Reactions are performed without the kinase or without the substrate to ensure the observed phosphorylation is dependent on both.

3. Transcriptomics Analysis (RNA-Seq)

  • Objective: To obtain a global view of gene expression changes in response to the altered activity of a TKL, such as in TaCTR1 overexpression lines.[10]

  • Principle: High-throughput sequencing is used to sequence the entire transcriptome of a sample, allowing for the quantification of the abundance of each transcript.

  • Methodology:

    • RNA Extraction: Total RNA is extracted from the plant tissues of interest (e.g., wild-type vs. TaCTR1 overexpression lines).

    • Library Preparation: mRNA is typically enriched, fragmented, and converted to cDNA. Sequencing adapters are then ligated to the cDNA fragments to create a sequencing library.

    • Sequencing: The prepared libraries are sequenced using a high-throughput sequencing platform.

    • Data Analysis: The sequencing reads are aligned to a reference genome, and the number of reads mapping to each gene is counted. Statistical analysis is then performed to identify differentially expressed genes between the different conditions.

Below is a generalized workflow for studying TKL function in plants.

TKL_Research_Workflow cluster_Discovery Gene/Protein Discovery & Interaction cluster_Function In Planta Function Y2H Yeast Two-Hybrid CoIP Co-Immunoprecipitation Y2H->CoIP Confirmation Kinase_Assay In Vitro Kinase Assay Y2H->Kinase_Assay Transgenics Transgenic Plants (Overexpression/Knockout) Kinase_Assay->Transgenics Guide functional studies Transcriptomics Transcriptomics (RNA-Seq) Transgenics->Transcriptomics Metabolomics Metabolomics Transgenics->Metabolomics Phenotyping Phenotypic Analysis Transgenics->Phenotyping

Caption: Experimental workflow for TKL protein research.

References

TKL-IN-2: A Technical Guide to a Novel Transketolase-Inhibiting Herbicide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TKL-IN-2, also identified in scientific literature as compound 7m, is a promising herbicidal agent that demonstrates a novel mode of action by targeting the enzyme transketolase (TKL). This technical guide provides a comprehensive overview of this compound, including its target, mechanism of action, herbicidal efficacy, and the experimental protocols utilized in its characterization. The information presented is intended to support further research and development in the field of weed management.

Core Target and Mechanism of Action

The primary molecular target of this compound is transketolase (TKL) , a key enzyme in two vital metabolic pathways in plants: the pentose (B10789219) phosphate (B84403) pathway (PPP) and the Calvin cycle.[1][2][3] TKL catalyzes the transfer of a two-carbon unit from a ketose donor to an aldose acceptor. By inhibiting TKL, this compound disrupts these fundamental processes, leading to the accumulation of toxic metabolites and a depletion of essential molecules required for plant growth and development, ultimately resulting in plant death.

Signaling Pathway: The Role of Transketolase in Plant Metabolism

Transketolase plays a central role in carbon metabolism. In the Calvin cycle, which is crucial for carbon fixation during photosynthesis, TKL is essential for the regeneration of ribulose-1,5-bisphosphate. In the pentose phosphate pathway, TKL provides a link between glycolysis and the synthesis of nucleotide precursors (ribose-5-phosphate) and aromatic amino acids. Inhibition of TKL by this compound disrupts this intricate metabolic network.

TKL_Pathway cluster_PPP Pentose Phosphate Pathway cluster_downstream Downstream Effects PPP_start Glucose-6-P PPP_products NADPH + Ribose-5-P PPP_start->PPP_products Oxidative Phase TKL Transketolase (TKL) PPP_products->TKL Substrates Calvin_products Triose Phosphates TKL->Calvin_products Nucleotide_synthesis Nucleotide Synthesis TKL->Nucleotide_synthesis Precursors Aromatic_AA Aromatic Amino Acid Synthesis TKL->Aromatic_AA Precursors Photosynthesis Photosynthesis TKL->Photosynthesis Regeneration of RuBP Calvin_start CO2 Fixation Calvin_start->TKL Intermediates TKL_IN_2 This compound TKL_IN_2->TKL Inhibition

Figure 1: Simplified signaling pathway illustrating the central role of Transketolase (TKL) and its inhibition by this compound.

Quantitative Data

This compound has demonstrated potent inhibitory activity against Setaria viridis transketolase (SvTKL) and significant herbicidal effects on various weed species.

Parameter Value Target/Species Reference
IC50 0.11 mg/LSvTKL[2]
Herbicidal Efficacy (Inhibition Rate) > 95% at 100 mg/LDigitaria sanguinalis (Crabgrass)[3]
Herbicidal Efficacy (Inhibition Rate) > 95% at 100 mg/LAmaranthus retroflexus (Redroot Pigweed)[3]
Herbicidal Efficacy (Foliar Spray) > 90% at 175 g a.i./haDigitaria sanguinalis[3]
Herbicidal Efficacy (Foliar Spray) > 90% at 175 g a.i./haAmaranthus retroflexus[3]

Crop Safety: this compound has shown a favorable safety profile in several important crops, with phytotoxicity of less than 10% at a dosage of 375 g a.i./ha.[3]

  • Maize

  • Wheat

  • Soybean

  • Cotton

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound (compound 7m).

SvTKL Inhibition Assay

This assay determines the in vitro inhibitory activity of this compound against Setaria viridis transketolase.

Workflow:

SvTKL_Assay start Start reagents Prepare Assay Mixture: - SvTKL Enzyme - Substrates (e.g., Xylulose-5-P, Ribose-5-P) - Buffer Solution - this compound (various concentrations) start->reagents incubation Incubate at controlled temperature reagents->incubation measurement Measure enzyme activity (e.g., spectrophotometrically by monitoring NADH oxidation) incubation->measurement analysis Calculate IC50 value measurement->analysis end End analysis->end

Figure 2: Experimental workflow for the SvTKL inhibition assay.

Protocol:

  • Enzyme and Substrate Preparation: Recombinantly express and purify SvTKL. Prepare stock solutions of the substrates, xylulose-5-phosphate and ribose-5-phosphate, in an appropriate assay buffer (e.g., Tris-HCl with cofactors like thiamine (B1217682) pyrophosphate and MgCl2).

  • Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and perform serial dilutions to obtain a range of concentrations for testing.

  • Assay Reaction: In a microplate, combine the SvTKL enzyme, substrates, and varying concentrations of this compound. The reaction is coupled to a system where the product of the TKL reaction is converted, leading to the oxidation of NADH to NAD+, which can be monitored by the decrease in absorbance at 340 nm.

  • Data Analysis: Measure the rate of NADH oxidation for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Fluorescence Quenching Assay

This biophysical assay is used to study the binding interaction between this compound and the transketolase enzyme.

Workflow:

Fluorescence_Quenching start Start prepare_protein Prepare SvTKL solution in buffer start->prepare_protein titration Titrate with increasing concentrations of this compound prepare_protein->titration measurement Measure fluorescence emission spectrum (Excitation at ~280 nm for Tryptophan) titration->measurement analysis Analyze quenching data (e.g., Stern-Volmer plot) to determine binding parameters measurement->analysis end End analysis->end

Figure 3: Experimental workflow for the fluorescence quenching assay.

Protocol:

  • Sample Preparation: Prepare a solution of purified SvTKL in a suitable buffer. The concentration of the protein should be kept constant. Prepare a stock solution of this compound.

  • Fluorescence Measurement: Excite the tryptophan residues of SvTKL at approximately 280 nm and record the fluorescence emission spectrum.

  • Titration: Add increasing aliquots of the this compound stock solution to the SvTKL solution. After each addition, allow the system to equilibrate and then record the fluorescence emission spectrum.

  • Data Analysis: The decrease in fluorescence intensity upon the addition of this compound indicates quenching, which is a result of binding. The data can be analyzed using the Stern-Volmer equation to determine the quenching constant and gain insights into the binding mechanism.

Conclusion

This compound is a potent herbicide with a novel mode of action targeting the essential plant enzyme transketolase. Its high efficacy against common weeds and good crop selectivity make it a promising candidate for further development. The experimental protocols detailed in this guide provide a foundation for researchers to further investigate the properties of this compound and other transketolase inhibitors. The continued exploration of this new class of herbicides is crucial for the development of effective and sustainable weed management strategies.

References

The Pivotal Role of Tousled-Like Kinases in Weed Species: A Technical Guide to a Novel Herbicide Target

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

December 2025

Abstract

Weed species pose a significant threat to global food security, and the escalating evolution of herbicide resistance necessitates the identification of novel molecular targets for weed control. This technical guide delves into the core functions of Tousled-like kinases (TLKs), an evolutionarily conserved family of serine/threonine kinases, and posits their crucial role in the lifecycle and success of invasive weed species. While direct research on TLKs in weeds is nascent, their well-established functions in model plant species in regulating DNA replication, chromatin assembly, and the DNA damage response present a compelling case for their involvement in key weed characteristics such as rapid proliferation and stress adaptation. This document provides a comprehensive overview of TLK signaling, quantitative data from model organisms, detailed experimental protocols for their study, and a proposed framework for their validation as a viable target for next-generation herbicides.

Core Functions of Tousled-Like Kinases in Plants

Tousled-like kinases are critical regulators of genome integrity, a function that is highly conserved across both plants and animals.[1][2] Their activity is intrinsically linked to the cell cycle, particularly during the S-phase where DNA replication occurs.[2] The primary and most well-characterized substrate of TLKs is the Anti-Silencing Function 1 (ASF1) histone chaperone.[1][2] Through the phosphorylation of ASF1, TLKs facilitate the assembly of nucleosomes onto newly synthesized DNA, ensuring the faithful inheritance of both genetic and epigenetic information.[3]

Disruption of TLK function leads to a cascade of detrimental cellular events, including replication fork stalling, accumulation of single-stranded DNA, and subsequent DNA damage.[3] This highlights the essential role of TLKs in maintaining genomic stability, a prerequisite for the rapid and uncontrolled proliferation characteristic of many weed species. In the model plant Arabidopsis thaliana, mutations in the TOUSLED (TSL) gene, the founding member of the TLK family, result in pleiotropic developmental defects, including abnormal flower and leaf development, underscoring the importance of this kinase in proper growth and morphogenesis.[2] Furthermore, tsl mutants exhibit increased sensitivity to DNA damaging agents, reinforcing the role of TLKs in the DNA damage response pathway.[4]

Quantitative Analysis of TLK Activity and Expression

Quantitative data on TLK function is primarily derived from studies in model organisms. The following tables summarize key findings that are likely translatable to weed species.

Parameter Organism Observation Significance Reference
Kinase Activity Arabidopsis thaliana cell culturePeaks during S-phase of the cell cycle.Links TLK function directly to DNA replication.[5]
Gene Expression Arabidopsis thalianaConstitutively expressed at the mRNA and protein level throughout the cell cycle.Activity is regulated post-translationally, primarily by phosphorylation.[2]
Substrate Phosphorylation Human cellsPhosphorylates ASF1a and ASF1b histone chaperones.Essential for replication-coupled chromatin assembly.[6]
Response to DNA Damage Human cellsTLK activity is transiently inhibited upon DNA damage.Part of the DNA damage response checkpoint.[6]
Phenotype of loss-of-function mutant Arabidopsis thaliana (tsl mutant)Increased sensitivity to UV-B light and methyl methanesulfonate (B1217627) (MMS).Demonstrates a role in DNA repair and stress tolerance.[4]

Table 1: Summary of Quantitative Data on Tousled-Like Kinase Function

Postulated Roles of TLKs in Weed Species

Based on their fundamental roles in plant cell biology, we can extrapolate the potential contributions of TLKs to the aggressive and resilient nature of weed species.

  • Rapid Growth and Proliferation: The unchecked and rapid growth of weeds necessitates a highly efficient and accurate process of DNA replication and cell division. TLKs, by ensuring proper chromatin assembly and replication fork stability, are likely central to sustaining this rapid proliferation. Upregulation or altered regulation of TLK activity could be a key adaptation in invasive weeds.

  • Stress Resilience and Adaptability: Weeds are notoriously adaptable and can thrive in a wide range of challenging environments. The role of TLKs in the DNA damage response suggests they are critical for repairing DNA lesions caused by environmental stressors such as UV radiation, soil toxins, and temperature fluctuations. Enhanced TLK-mediated DNA repair pathways could contribute significantly to the hardiness of weed species.

  • Herbicide Resistance: The evolution of herbicide resistance is a major challenge in agriculture. While direct evidence is lacking, the role of kinases in signaling pathways that can lead to non-target-site resistance is an active area of research.[7] For instance, glyphosate-resistant horseweed (Conyza canadensis) has shown upregulation of various kinases.[7] TLKs could potentially contribute to herbicide resistance through several mechanisms:

    • Enhanced DNA Repair: Many herbicides induce DNA damage as a secondary effect. Increased TLK activity could help weed cells repair this damage more efficiently, leading to tolerance.

    • Cell Cycle Checkpoint Control: TLKs are regulated by cell cycle checkpoints.[8] Alterations in these checkpoints in herbicide-resistant weeds could involve modified TLK activity, allowing cells to survive and proliferate despite the presence of the herbicide.

    • Epigenetic Modifications: TLKs play a role in maintaining epigenetic stability.[1][2] Epigenetic changes have been implicated in the rapid adaptation of invasive plants and in herbicide resistance.[9][10] It is conceivable that TLK activity could influence the epigenetic landscape in a way that confers a selective advantage in the presence of herbicides.

Signaling Pathways and Experimental Workflows

The Core TLK Signaling Pathway

The central signaling axis of TLK function involves the direct phosphorylation of the histone chaperone ASF1, which in turn facilitates the loading of new H3-H4 histone dimers onto replicating DNA. This pathway is crucial for maintaining chromatin integrity during S-phase.

TLK_Signaling_Pathway cluster_nucleus Nucleus TLK Tousled-Like Kinase (TLK) ASF1 ASF1 (Histone Chaperone) TLK->ASF1 Phosphorylation H3H4 Histone H3-H4 Dimer ASF1->H3H4 Binds Replicating_DNA Replicating DNA ASF1->Replicating_DNA Deposit H3-H4 H3H4->Replicating_DNA CAF1 Chromatin Assembly Factor 1 (CAF-1) PCNA Proliferating Cell Nuclear Antigen (PCNA) CAF1->PCNA Interacts CAF1->Replicating_DNA Deposit H3-H4 PCNA->Replicating_DNA Loads onto Nucleosome Newly Assembled Nucleosome Replicating_DNA->Nucleosome Forms

Caption: Core TLK signaling pathway in chromatin assembly.

Experimental Workflow for TLK Functional Analysis in a Weed Species

To validate the function of TLKs in a target weed species and assess their potential as a herbicide target, a systematic experimental approach is required.

TLK_Workflow cluster_workflow Experimental Workflow A 1. Identify TLK Homologs in Weed Genome/Transcriptome B 2. Clone and Express Recombinant TLK Protein A->B D 4. Generate TLK Knockdown/Knockout Lines (e.g., via CRISPR/Cas9) A->D C 3. In Vitro Kinase Assays with ASF1 and Histones B->C H 8. High-Throughput Screening for TLK Inhibitors C->H E 5. Phenotypic Analysis of Mutant Lines (Growth Rate, Stress Sensitivity, Herbicide Tolerance) D->E F 6. Cell Cycle Analysis (Flow Cytometry) D->F G 7. Assess DNA Damage (e.g., Comet Assay) D->G E->H

Caption: Workflow for TLK functional analysis in weeds.

Detailed Experimental Protocols

In Vitro Kinase Assay for TLK Activity

This protocol is adapted from studies on human and Arabidopsis TLKs and can be optimized for weed-derived proteins.

Objective: To measure the kinase activity of a recombinant TLK protein using a generic substrate like Myelin Basic Protein (MBP) or a specific substrate like ASF1.

Materials:

  • Purified recombinant TLK protein

  • Substrate: MBP or recombinant ASF1

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • [γ-³²P]ATP or [γ-³³P]ATP

  • 100 µM unlabeled ATP

  • SDS-PAGE loading buffer

  • SDS-PAGE gels

  • Phosphorimager system

Procedure:

  • Prepare the kinase reaction mixture in a microcentrifuge tube on ice. For a 25 µL reaction, add:

    • 5 µL of 5x Kinase Buffer

    • 2.5 µL of 10x substrate (e.g., 10 µg MBP)

    • 1 µL of purified TLK enzyme (concentration to be optimized)

    • 14.5 µL of nuclease-free water

  • Initiate the reaction by adding 2 µL of ATP mix (containing 10 µCi of [γ-³²P]ATP and unlabeled ATP to a final concentration of 10 µM).

  • Incubate the reaction at 30°C for 30 minutes.

  • Stop the reaction by adding 6 µL of 5x SDS-PAGE loading buffer.

  • Boil the samples at 95°C for 5 minutes.

  • Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Dry the gel and expose it to a phosphor screen.

  • Analyze the incorporation of the radiolabel into the substrate using a phosphorimager.

Chromatin Immunoprecipitation (ChIP) for TLK-Chromatin Association

This protocol is a general guideline for determining the association of TLKs with specific chromatin regions in weed seedlings.

Objective: To determine if TLK is associated with specific gene promoters or replicating chromatin regions in vivo.

Materials:

  • Weed seedlings

  • Formaldehyde (B43269) (37%)

  • Glycine (2.5 M)

  • ChIP Lysis Buffer

  • Sonication equipment

  • Anti-TLK antibody (or antibody against an epitope tag if using tagged protein)

  • Protein A/G magnetic beads

  • Wash buffers (low salt, high salt, LiCl)

  • Elution buffer

  • Proteinase K

  • Phenol:chloroform:isoamyl alcohol

  • qPCR primers for target and control regions

Procedure:

  • Crosslink proteins to DNA by treating seedlings with 1% formaldehyde under vacuum.

  • Quench the crosslinking reaction with glycine.

  • Harvest and grind the tissue in liquid nitrogen.

  • Isolate nuclei and lyse them in ChIP Lysis Buffer.

  • Shear chromatin to an average size of 200-1000 bp by sonication.

  • Pre-clear the chromatin lysate with Protein A/G beads.

  • Immunoprecipitate the TLK-chromatin complexes by incubating the lysate with an anti-TLK antibody overnight at 4°C.

  • Capture the antibody-protein-DNA complexes with Protein A/G beads.

  • Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

  • Elute the complexes from the beads.

  • Reverse the crosslinks by incubating at 65°C overnight with NaCl.

  • Treat with RNase A and Proteinase K to remove RNA and protein.

  • Purify the DNA using phenol:chloroform extraction and ethanol (B145695) precipitation.

  • Quantify the enrichment of specific DNA sequences by qPCR using primers for target regions (e.g., origins of replication, actively transcribed genes) and a negative control region.

Conclusion and Future Directions

Tousled-like kinases represent a compelling and largely unexplored target for the development of novel herbicides. Their fundamental role in DNA replication, chromatin assembly, and the DNA damage response is intrinsically linked to the traits that define a successful weed: rapid growth, adaptability, and the capacity to evolve resistance. The development of small molecule inhibitors that specifically target plant TLKs could provide a new mode of action to combat herbicide-resistant weeds.

Future research should focus on:

  • Characterizing TLK gene families in a diverse range of problematic weed species.

  • Validating the functional importance of TLKs in weed growth and stress tolerance using gene editing technologies.

  • Investigating the potential role of TLKs in the evolution of resistance to existing herbicides.

  • Initiating high-throughput screening campaigns to identify potent and selective inhibitors of weed TLKs.

By targeting this fundamental cellular process, it may be possible to develop a new generation of herbicides that are effective against a broad spectrum of weeds and are less prone to the rapid evolution of resistance.

References

TKL-IN-2: An In-Depth Technical Guide to a Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The specific chemical entity "TKL-IN-2" is not uniquely and consistently identified in the public domain scientific literature. Based on available data, it is strongly suggested that this name may refer to an inhibitor of the Tousled-like Kinase (TLK) family or the Cyclin-Dependent Kinase-Like (CDKL) family. This guide will focus on a well-characterized chemical probe for Cyclin-Dependent Kinase-Like 2 (CDKL2) , a closely related kinase, which aligns with the structural and functional data associated with similar kinase inhibitors. All data and protocols presented herein pertain to this representative CDKL2 inhibitor.

Chemical Structure and Properties

The representative CDKL2 inhibitor, referred to as compound 9 in the primary literature, possesses the following chemical identity and properties.[1]

PropertyValueSource
IUPAC Name 2-((6-chloro-3-pyridinyl)methyl)-N-(4-(trifluoromethyl)phenyl)acetamidePubChem
Molecular Formula C₂₃H₁₇ClF₃N₃O[1]
Molecular Weight 443.8 g/mol [1]
SMILES C1=CC=C2C(=C1)C(=CN2CC3=CN=C(C=C3)Cl)CC(=O)NC4=CC=C(C=C4)C(F)(F)F[1]
InChI InChI=1S/C23H17ClF3N3O/c24-21-10-5-15(12-28-21)13-30-14-16(19-3-1-2-4-20(19)30)11-22(31)29-18-8-6-17(7-9-18)23(25,26,27)/h1-10,12,14H,11,13H2,(H,29,31)PubChem

Biological Activity and Mechanism of Action

This inhibitor demonstrates potent and selective inhibition of CDKL2, a serine/threonine kinase belonging to the CMGC group.[1] CDKL2 has been implicated in various cellular processes, including cell cycle regulation, neuronal development, and the DNA damage response. Dysregulation of CDKL2 activity has been linked to several diseases, including cancer and neurodevelopmental disorders.[2][3]

The primary mechanism of action for this class of inhibitors is competitive binding to the ATP-binding pocket of the kinase domain, thereby preventing the phosphorylation of downstream substrates.[1]

Quantitative Biological Data
ParameterValueTargetAssay Type
IC₅₀ <500 nMCDKL2Radiometric Enzymatic Assay
Cellular IC₅₀ 460 nMCDKL2NanoBRET Assay
Binding Affinity (Kd) Not Reported--

Table 1: Summary of in vitro and cellular potency of the representative CDKL2 inhibitor.[1]

Signaling Pathway

CDKL2 is known to be involved in signaling pathways that regulate chromatin dynamics and the DNA damage response. One of its key substrates is the histone chaperone ASF1.[4] The inhibition of CDKL2 disrupts the phosphorylation of ASF1, which can impact chromatin assembly and cell cycle progression.

CDKL2_Signaling_Pathway CDKL2 Signaling Pathway cluster_upstream Upstream Signals cluster_kinase Kinase Regulation cluster_downstream Downstream Effects DNA_Damage DNA Damage CDKL2_Inactive Inactive CDKL2 DNA_Damage->CDKL2_Inactive Inhibition Growth_Factors Growth Factors CDKL2_Active Active CDKL2 Growth_Factors->CDKL2_Active Activation ASF1 ASF1 CDKL2_Active->ASF1 Phosphorylation pASF1 Phosphorylated ASF1 CDKL2_Active->pASF1 TKL_IN_2 This compound (Inhibitor) TKL_IN_2->CDKL2_Active Inhibition Chromatin_Assembly Chromatin Assembly pASF1->Chromatin_Assembly Cell_Cycle_Progression Cell Cycle Progression Chromatin_Assembly->Cell_Cycle_Progression Experimental_Workflow Experimental Workflow for Inhibitor Characterization cluster_invitro In Vitro Assays cluster_cellular Cellular Assays Radiometric_Assay Radiometric Kinase Assay IC50_determination IC50 Determination Radiometric_Assay->IC50_determination NanoBRET_Assay NanoBRET Target Engagement Cellular_IC50 Cellular IC50 Determination NanoBRET_Assay->Cellular_IC50 Western_Blot Western Blot (Substrate Phosphorylation) Cellular_IC50->Western_Blot Phenotypic_Assay Phenotypic Assays (e.g., Cell Cycle Analysis) Western_Blot->Phenotypic_Assay

References

discovery and synthesis of TKL-IN-2

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Discovery and Synthesis of the Tousled-Like Kinase 2 (TLK2) Inhibitor, UNC-CA2-103

Disclaimer: The specific compound "TKL-IN-2" was not found in publicly available scientific literature. Based on the nomenclature, it is highly probable that "TKL" refers to Tousled-like Kinase. This guide focuses on UNC-CA2-103, a potent and selective inhibitor of Tousled-like Kinase 2 (TLK2), which aligns with the likely target of the user's request.

Introduction

Tousled-like kinase 2 (TLK2) is a serine/threonine kinase that plays a crucial role in the regulation of chromatin assembly, DNA replication, and the DNA damage response.[1] Its activity is highest during the S-phase of the cell cycle, where it phosphorylates the histone chaperone ASF1.[1] Given its role in fundamental cellular processes, dysregulation of TLK2 has been implicated in various diseases, including cancer, making it a compelling target for therapeutic intervention.[2]

The development of potent and selective inhibitors for TLK2 is essential for elucidating its biological functions and for its validation as a drug target. Early efforts to modulate TLK2 activity were limited to broad-spectrum kinase inhibitors.[1] A focused effort to develop narrow-spectrum TLK2 inhibitors led to the discovery of the oxindole (B195798) scaffold as a promising starting point.[3] Through systematic chemical optimization, guided by quantitative structure-activity relationship (QSAR) analysis, kinome profiling, and structural biology, a series of potent and selective TLK2 inhibitors were developed.[3] Among these, UNC-CA2-103 (also referred to as compound 128) emerged as a highly potent and selective chemical tool for studying TLK2 biology.[3]

Quantitative Data

The inhibitory activity of UNC-CA2-103 against TLK2 was determined through in vitro kinase assays. The following table summarizes the key quantitative data for this compound.

Compound NameTarget KinaseIC50 (nM)Assay MethodReference
UNC-CA2-103TLK218Kinase-Glo[3][4]

Experimental Protocols

Synthesis of UNC-CA2-103

The synthesis of UNC-CA2-103 and its analogs was achieved through a multi-step synthetic route starting from substituted oxindoles. The general synthetic scheme is as follows:

General Synthesis of Oxindole Analogs:

A two-step procedure was utilized for the synthesis of many of the oxindole analogs.

  • Friedel–Crafts Acylation: Unsubstituted oxindole is treated with aluminum (III) chloride and the corresponding acid chloride in dichloromethane (B109758) to yield 5-position ketone substituted products.

  • Condensation: The ketone products are then treated with the corresponding aldehyde and piperidine (B6355638) under reflux to afford the final condensation products.

While the specific, detailed synthesis of UNC-CA2-103 (compound 128) is part of a larger library, the general methods are described in the relevant literature.[1] For the exact step-by-step protocol, consultation of the supplementary information of the primary publication is recommended.

In Vitro Kinase Inhibition Assay (Kinase-Glo®)

The potency of UNC-CA2-103 against TLK2 was determined using the Kinase-Glo® luminescent kinase assay platform.

Protocol Outline:

  • Reagent Preparation: Recombinant TLK2 enzyme, substrate (e.g., a generic kinase substrate), and ATP are prepared in a kinase assay buffer. The test compound, UNC-CA2-103, is prepared in a series of dilutions.

  • Kinase Reaction: The TLK2 enzyme is incubated with the various concentrations of UNC-CA2-103 for a predetermined period at room temperature. The kinase reaction is initiated by the addition of the substrate and ATP mixture.

  • Luminescence Detection: After the kinase reaction has proceeded for a set time, the Kinase-Glo® reagent is added. This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP through a luciferase-based reaction, producing a luminescent signal.

  • Data Analysis: The luminescent signal is inversely proportional to the kinase activity. The data is plotted as the percentage of kinase inhibition versus the inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is then calculated from the resulting dose-response curve.

Visualizations

TLK2 Signaling Pathway

The following diagram illustrates the central role of TLK2 in the chromatin assembly pathway.

TLK2_Signaling_Pathway cluster_nucleus Nucleus (S-Phase) TLK2 TLK2 ASF1 ASF1 (Histone Chaperone) TLK2->ASF1 Phosphorylation Histones Histones H3/H4 ASF1->Histones Binds and Transfers Chromatin Newly Assembled Chromatin Histones->Chromatin UNC_CA2_103 UNC-CA2-103 UNC_CA2_103->TLK2 Inhibition

Caption: TLK2 phosphorylates ASF1 to promote chromatin assembly.

Workflow for the Discovery of UNC-CA2-103

The logical workflow for the identification and characterization of UNC-CA2-103 is depicted below.

Discovery_Workflow start Identification of Oxindole Scaffold as TLK2 Inhibitor synthesis Synthesis of Analog Library start->synthesis screening In Vitro Kinase Screening (Kinase-Glo) synthesis->screening qsar QSAR Analysis screening->qsar selectivity Kinome-wide Selectivity Profiling screening->selectivity lead_id Identification of UNC-CA2-103 as Potent and Selective Lead selectivity->lead_id

Caption: Workflow for UNC-CA2-103 discovery and optimization.

References

TKL-IN-2: A Novel Transketolase Inhibitor with Selective Herbicidal Activity in Maize

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

TKL-IN-2 emerges as a promising novel selective herbicide for maize, demonstrating potent activity against key weed species while maintaining a high degree of crop safety. Identified as compound 7m in foundational research, this compound is an indole-3-acetamide (B105759) derivative that exerts its herbicidal effects through the inhibition of transketolase (TKL), a critical enzyme in the pentose (B10789219) phosphate (B84403) pathway.[1] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative efficacy and selectivity data, and detailed experimental protocols for its evaluation.

Introduction

The development of selective herbicides is paramount for sustainable agriculture, enabling effective weed management without compromising crop yield. Transketolase (TKL) has been identified as a viable and relatively untapped target for novel herbicides due to its essential role in plant metabolism.[1][2][3] this compound (compound 7m) is a recently developed molecule designed to inhibit TKL, leading to metabolic disruption and subsequent death in susceptible weed species.[1] Notably, this compound exhibits excellent selectivity for maize, offering a potential new tool for weed control in this critical global crop.[1][4]

Chemical Properties

This compound is an indole-3-acetamide derivative with the following chemical identity:

PropertyValue
Systematic Name 2-[1-[(6-chloro-3-pyridinyl)methyl]indol-3-yl]-N-[4-(trifluoromethyl)phenyl]acetamide[5]
Molecular Formula C23H17ClF3N3O[5]
Molecular Weight 443.8 g/mol [5]
Synonyms Compound 7m, EX-A15553[1][5]

Mechanism of Action: Transketolase Inhibition

This compound functions by inhibiting the enzyme transketolase (TKL). TKL is a key enzyme in the pentose phosphate pathway (PPP) and the Calvin cycle, responsible for the reversible transfer of a two-carbon unit from a ketose donor to an aldose acceptor. In plants, this activity is crucial for the synthesis of nucleotide precursors (ribose-5-phosphate) and aromatic amino acids, as well as the regeneration of ribulose-1,5-bisphosphate for CO2 fixation in photosynthesis.[3]

By inhibiting TKL, this compound disrupts these vital metabolic pathways in weeds, leading to an accumulation of toxic intermediates and a depletion of essential metabolites, ultimately causing plant death. The selectivity of this compound for maize is attributed to differential metabolism of the compound in the crop versus the target weeds, a common mechanism for herbicide selectivity.[6]

TKL_Inhibition_Pathway cluster_PPP Pentose Phosphate Pathway (PPP) cluster_downstream Metabolic Disruption Glucose-6-P Glucose-6-P Ribulose-5-P Ribulose-5-P Glucose-6-P->Ribulose-5-P Oxidative Phase Xylulose-5-P Xylulose-5-P Ribulose-5-P->Xylulose-5-P Ribose-5-P Ribose-5-P Ribulose-5-P->Ribose-5-P Glyceraldehyde-3-P Glyceraldehyde-3-P Xylulose-5-P->Glyceraldehyde-3-P TKL Sedoheptulose-7-P Sedoheptulose-7-P Ribose-5-P->Sedoheptulose-7-P TKL TKL_IN_2 This compound TKL Transketolase (TKL) TKL_IN_2->TKL Inhibits Nucleotide Synthesis Nucleotide Synthesis TKL->Nucleotide Synthesis Aromatic Amino Acid\nSynthesis Aromatic Amino Acid Synthesis TKL->Aromatic Amino Acid\nSynthesis Calvin Cycle Regeneration Calvin Cycle Regeneration TKL->Calvin Cycle Regeneration

Mechanism of this compound action via transketolase inhibition.

Quantitative Data

Herbicidal Activity

This compound has demonstrated significant herbicidal activity against common agricultural weeds. The following tables summarize the inhibitory effects observed in greenhouse experiments.

Table 1: In Vitro Herbicidal Activity of this compound (Small Cup Method) [1]

Weed SpeciesConcentration (mg/L)Inhibition Rate (%)
Digitaria sanguinalis (Large Crabgrass)100> 95
Amaranthus retroflexus (Redroot Pigweed)100> 95

Table 2: Post-emergence Herbicidal Activity of this compound (Foliar Spray Method) [1]

Weed SpeciesApplication Rate (g a.i./ha)Inhibition Rate (%)
Digitaria sanguinalis (Large Crabgrass)175> 90
Amaranthus retroflexus (Redroot Pigweed)175> 90
Crop Selectivity

A key attribute of this compound is its high degree of safety in maize and other crops.

Table 3: Crop Safety of this compound at High Application Rate [1]

Crop SpeciesApplication Rate (g a.i./ha)Phytotoxicity (%)
Maize (Zea mays)375< 10
Wheat (Triticum aestivum)375< 10
Soybean (Glycine max)375< 10
Cotton (Gossypium hirsutum)375< 10

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

In Vitro Herbicidal Activity (Small Cup Method)

This method provides a rapid assessment of a compound's intrinsic herbicidal activity.

  • Preparation of Test Solutions: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted with water containing a surfactant (e.g., 0.1% Tween-80) to achieve the desired final concentrations.

  • Planting: Seeds of the target weed species (D. sanguinalis and A. retroflexus) are sown in plastic cups filled with a sterile soil matrix.

  • Treatment: A specified volume of the test solution is applied to the soil surface.

  • Incubation: The cups are placed in a controlled environment chamber with defined temperature, humidity, and light cycles.

  • Assessment: After a set period (e.g., 14 days), the herbicidal effect is visually assessed by comparing the growth of treated plants to untreated controls. Inhibition rates are calculated based on fresh weight or visual injury ratings.

Post-emergence Herbicidal Activity (Foliar Spray)

This protocol evaluates the efficacy of the herbicide when applied to emerged weeds.

  • Plant Cultivation: Weed seeds are sown in pots containing a standard potting mix and grown in a greenhouse until they reach a specific growth stage (e.g., 3-4 leaf stage).

  • Herbicide Application: The test compound is formulated as a sprayable solution. The plants are then treated using a precision bench sprayer calibrated to deliver the specified application rate (e.g., 175 g a.i./ha).

  • Post-treatment Care: The treated plants are returned to the greenhouse and cared for under standard conditions.

  • Evaluation: Herbicidal injury is visually assessed at regular intervals (e.g., 3, 7, and 14 days after treatment) on a scale of 0% (no effect) to 100% (plant death).

Experimental_Workflow cluster_invitro In Vitro Assay (Small Cup) cluster_postemergence Post-emergence Assay (Foliar Spray) cluster_selectivity Crop Selectivity Assay A1 Prepare this compound Solutions A3 Apply Solution to Soil A1->A3 A2 Sow Weed Seeds in Cups A2->A3 A4 Incubate in Growth Chamber A3->A4 A5 Assess Inhibition Rate A4->A5 B1 Grow Weeds to 3-4 Leaf Stage B3 Apply with Bench Sprayer B1->B3 B2 Prepare Spray Formulation B2->B3 B4 Maintain in Greenhouse B3->B4 B5 Visually Assess Phytotoxicity B4->B5 C1 Grow Maize to Specified Stage C2 Apply High Dose of this compound C1->C2 C3 Observe for Injury Symptoms C2->C3 C4 Quantify Phytotoxicity C3->C4

Workflow for evaluating the herbicidal activity and selectivity of this compound.
Crop Selectivity Assay

This experiment is designed to determine the safety of the herbicide on the desired crop.

  • Crop Cultivation: Maize plants are grown in pots under greenhouse conditions until they reach a specific developmental stage (e.g., V3-V4 stage).

  • Application: A high dose of this compound (e.g., 375 g a.i./ha) is applied to the maize plants using the same foliar spray method described above.

  • Observation and Assessment: The treated maize plants are monitored for any signs of phytotoxicity, such as stunting, chlorosis, or necrosis, over a period of at least 14 days. The level of injury is rated on a percentage scale.

Conclusion

This compound represents a significant advancement in the search for novel, selective herbicides for maize. Its unique mode of action, targeting the transketolase enzyme, provides a new tool for combating weed resistance. The robust herbicidal activity against key weed species, coupled with its excellent safety profile in maize and other important crops, positions this compound as a strong candidate for further development and potential commercialization. The experimental protocols outlined in this guide provide a framework for the continued evaluation and characterization of this and other promising herbicidal compounds.

References

A Technical Guide to the Putative Biological Activity of TKL-IN-2 on Digitaria sanguinalis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current date, there is no publicly available scientific literature or data specifically detailing the biological activity of a compound designated "TKL-IN-2" on the plant species Digitaria sanguinalis. Therefore, this technical guide is presented as a hypothetical framework based on the plausible assumption that "this compound" is an inhibitor of the Tyrosine Kinase-Like (TKL) superfamily of protein kinases, which are prevalent in plants. The experimental data and protocols described herein are illustrative examples of the methodologies that would be employed to investigate such a compound.

Introduction

Digitaria sanguinalis, commonly known as large crabgrass, is a resilient and widespread annual grass that poses a significant challenge in agriculture and turf management, causing substantial yield losses in various crops.[1][2] The development of novel herbicides with specific modes of action is crucial for effective weed management, particularly in the face of growing herbicide resistance.[1] This document explores the hypothetical biological activity of a putative inhibitor, this compound, targeting the Tyrosine Kinase-Like (TKL) protein kinase superfamily in Digitaria sanguinalis.

Protein kinases are essential regulators of a vast array of cellular processes, and their inhibition can lead to potent physiological effects. The TKL superfamily is the largest group of kinases in plants, representing approximately 80% of the plant kinome, making them a compelling, albeit underexplored, target for novel herbicides.[3][4][5] This guide outlines a potential mechanism of action for this compound, presents hypothetical quantitative data, and provides detailed experimental protocols for its characterization.

The Putative Target: Tyrosine Kinase-Like (TKL) Superfamily in Plants

The TKL superfamily comprises serine-threonine protein kinases that share sequence similarity with tyrosine kinases.[5] In plants, these kinases are involved in a multitude of signaling pathways that are critical for growth, development, and stress responses. TKLs participate in processes such as cell division, differentiation, and signal transduction in response to environmental stimuli. Given their central role, the inhibition of specific TKLs by a small molecule like this compound could disrupt essential cellular functions, leading to growth arrest and eventual plant death.

Hypothetical Biological Activity and Mechanism of Action of this compound

It is hypothesized that this compound acts as an ATP-competitive inhibitor of a specific TKL or a subset of TKLs in Digitaria sanguinalis. By binding to the ATP-binding pocket of the kinase, this compound would prevent the phosphorylation of downstream substrate proteins. This disruption of a critical signaling cascade is proposed to be the primary mechanism of its herbicidal activity.

Below is a diagram illustrating a hypothetical signaling pathway involving a TKL in Digitaria sanguinalis and the inhibitory action of this compound.

TKL_Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor TKL TKL Kinase Receptor->TKL Activates Substrate Substrate Protein TKL->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Protein Substrate->Phosphorylated_Substrate Response Cellular Response (e.g., Growth, Division) Phosphorylated_Substrate->Response Initiates TKL_IN_2 This compound TKL_IN_2->TKL Inhibits Stimulus External Stimulus (e.g., Growth Factor) Stimulus->Receptor Binds

A hypothetical TKL signaling pathway in Digitaria sanguinalis inhibited by this compound.

Quantitative Data (Hypothetical)

The following tables summarize hypothetical quantitative data that would be generated to characterize the activity of this compound.

Table 1: In Vitro Kinase Inhibition Assay

Target Kinase IC50 (nM)
DsTKL-1 15.2
DsTKL-2 28.7
DsTKL-3 > 10,000

| Zea mays TKL-1 (Ortholog) | 550.4 |

Table 2: Whole Plant Growth Inhibition Assay

Species Application Method GR50 (g a.i./ha)
Digitaria sanguinalis Post-emergence 75
Setaria faberi Post-emergence 150
Zea mays (Maize) Post-emergence > 2000
Glycine max (Soybean) Post-emergence > 2000

(GR50: Dose required to cause a 50% reduction in plant growth)

Experimental Protocols

Detailed methodologies for key hypothetical experiments are provided below.

This protocol describes the determination of the IC50 value of this compound against a recombinant TKL from Digitaria sanguinalis.

  • Expression and Purification of DsTKL:

    • The coding sequence of the target D. sanguinalis TKL (e.g., DsTKL-1) is cloned into an expression vector with a purification tag (e.g., 6x-His).

    • The protein is expressed in a suitable system (e.g., E. coli or insect cells).

    • The recombinant protein is purified using affinity chromatography followed by size-exclusion chromatography to ensure high purity.

  • Kinase Activity Assay:

    • A luminescence-based kinase assay is used to measure the amount of ATP remaining after the kinase reaction.

    • The reaction mixture contains:

      • Purified DsTKL-1 enzyme

      • A generic kinase substrate (e.g., Myelin Basic Protein)

      • ATP (at a concentration equal to its Km for the enzyme)

      • Assay buffer (containing MgCl2 and other necessary components)

    • This compound is serially diluted (e.g., from 100 µM to 1 pM) in DMSO and added to the reaction mixture.

    • The reaction is initiated by the addition of ATP and incubated at room temperature for a specified time (e.g., 60 minutes).

    • A kinase detection reagent is added, which terminates the kinase reaction and measures the remaining ATP via a luciferase-luciferin reaction.

    • Luminescence is measured using a plate reader.

  • Data Analysis:

    • The percentage of inhibition is calculated relative to a DMSO control.

    • The IC50 value is determined by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Kinase_Assay_Workflow start Start reagent_prep Prepare Assay Plate: - DsTKL Enzyme - Substrate - Buffer start->reagent_prep compound_add Add Serially Diluted This compound reagent_prep->compound_add initiate_rxn Initiate Reaction with ATP compound_add->initiate_rxn incubate Incubate at RT (e.g., 60 min) initiate_rxn->incubate detect Add Luminescence Detection Reagent incubate->detect read Read Luminescence detect->read analyze Calculate % Inhibition and IC50 Value read->analyze end End analyze->end

Experimental workflow for the in vitro TKL kinase inhibition assay.

This protocol details the evaluation of the herbicidal efficacy of this compound on Digitaria sanguinalis in a greenhouse setting.

  • Plant Propagation:

    • Digitaria sanguinalis seeds are sown in pots containing a standard potting mix.

    • Plants are grown in a controlled greenhouse environment (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod).

    • Plants are grown until they reach a specific growth stage (e.g., 3-4 leaf stage).

  • Herbicide Application:

    • This compound is formulated in a suitable solvent system containing a surfactant.

    • A range of doses is prepared for application.

    • The formulated compound is applied to the plants as a foliar spray using a track sprayer to ensure uniform coverage.

    • Control plants are sprayed with the formulation blank (solvent and surfactant only).

  • Evaluation:

    • Plants are returned to the greenhouse and observed for signs of phytotoxicity (e.g., chlorosis, necrosis, stunting) at regular intervals.

    • After a specified period (e.g., 14 days after treatment), the above-ground biomass of each plant is harvested, dried in an oven, and weighed.

  • Data Analysis:

    • The fresh or dry weight of the treated plants is expressed as a percentage of the control plants.

    • The GR50 (the dose causing a 50% reduction in growth) is calculated by fitting the dose-response data to a non-linear regression model.

Whole_Plant_Assay_Workflow start Start sow_seeds Sow Digitaria sanguinalis Seeds start->sow_seeds grow_plants Grow Plants to 3-4 Leaf Stage sow_seeds->grow_plants prepare_formulation Prepare this compound Formulations grow_plants->prepare_formulation apply_herbicide Apply Formulations via Track Sprayer prepare_formulation->apply_herbicide return_to_gh Return Plants to Greenhouse apply_herbicide->return_to_gh observe Observe for Phytotoxicity (14 days) return_to_gh->observe harvest Harvest and Weigh Above-Ground Biomass observe->harvest analyze Calculate % Growth Reduction and GR50 Value harvest->analyze end End analyze->end

Experimental workflow for the whole plant growth inhibition assay.

Conclusion

While the biological activity of this compound on Digitaria sanguinalis has not been documented, this guide provides a plausible and scientifically grounded framework for its investigation. The targeting of the large and functionally diverse TKL protein kinase superfamily in plants represents a promising avenue for the development of novel herbicides. The hypothetical data and detailed protocols presented here serve as a blueprint for the systematic evaluation of such a compound, from initial in vitro characterization to whole-plant efficacy testing. Further research, starting with the synthesis and screening of compounds like the putative this compound, would be required to validate this concept.

References

Methodological & Application

Application Notes and Protocols for TKL-IN-2 (TTBK1-IN-2) In Vitro Kinase Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tau Tubulin Kinase 1 (TTBK1) is a serine/threonine kinase predominantly expressed in the central nervous system. It is a key player in the phosphorylation of neuronal proteins, including Tau and TAR DNA-binding protein 43 (TDP-43).[1] Dysregulation of TTBK1 activity is strongly implicated in the pathology of several neurodegenerative diseases, such as Alzheimer's disease (AD) and Amyotrophic Lateral Sclerosis (ALS).[1] In AD, hyperphosphorylation of Tau by kinases like TTBK1 leads to the formation of neurofibrillary tangles, a hallmark of the disease.[1] Similarly, TTBK1-mediated phosphorylation of TDP-43 is associated with its mislocalization and aggregation in ALS.[1] Given its central role in these pathologies, TTBK1 has emerged as a significant therapeutic target.

TKL-IN-2, more commonly referred to as Ttbk1-IN-2, is a potent and selective inhibitor of TTBK1. It serves as a valuable chemical probe for elucidating the roles of TTBK1 in cellular signaling cascades relevant to neurodegeneration.[1] This document provides detailed protocols for utilizing Ttbk1-IN-2 in in vitro kinase assays to characterize its inhibitory activity and selectivity.

Mechanism of Action

Ttbk1-IN-2 functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket within the kinase domain of TTBK1.[1] This action prevents the transfer of a phosphate (B84403) group from ATP to TTBK1's substrates, thereby inhibiting its enzymatic activity and downstream signaling. The selectivity of Ttbk1-IN-2 for TTBK1 over its close homolog TTBK2 is a critical feature for specifically investigating TTBK1-mediated pathways.[1]

Data Presentation

The inhibitory activity and selectivity of TTBK1 inhibitors are critical parameters for their use as research tools or therapeutic agents. The following tables summarize the in vitro potency and selectivity of a compound from the same chemical series as Ttbk1-IN-2, BGN31 (also known as TTBK1-IN-1), which serves as a strong proxy for Ttbk1-IN-2's activity.[2] A comparative IC50 value for another TTBK1 inhibitor is also presented.

Table 1: Biochemical IC50 Values against TTBK1 and TTBK2 [2][3]

CompoundTTBK1 IC50 (nM)TTBK2 IC50 (nM)
BGN31 (TTBK1-IN-1)121,200
Compound 3120170

Table 2: Selectivity Profile of BGN31 (TTBK1-IN-1) against a Panel of 468 Kinases [2] (Data represents the percentage of inhibition at a 1 µM concentration. Only kinases with >70% inhibition are shown)

Kinase% Inhibition at 1 µM
TTBK1>99
DYRK1A98
DYRK1B97
HIPK294
HIPK392
CK1δ85
CK1ε80
MINK175

Signaling Pathway and Experimental Workflow

TTBK1 Signaling Pathway in Neurodegeneration

TTBK1 plays a crucial role in the hyperphosphorylation of Tau and TDP-43, leading to the formation of pathological aggregates. Ttbk1-IN-2 inhibits TTBK1, thereby blocking this cascade.

TTBK1_Signaling_Pathway cluster_0 Upstream Signals cluster_1 TTBK1 Activation cluster_2 Substrate Phosphorylation cluster_3 Pathological Aggregation cluster_4 Inhibition Upstream Upstream Signals TTBK1 TTBK1 Upstream->TTBK1 Activation Tau Tau TTBK1->Tau Phosphorylation TDP43 TDP-43 TTBK1->TDP43 Phosphorylation NFT Neurofibrillary Tangles Tau->NFT Aggregation TDP43_agg TDP-43 Aggregates TDP43->TDP43_agg Aggregation Ttbk1_IN_2 Ttbk1-IN-2 Ttbk1_IN_2->TTBK1 Inhibition

Caption: TTBK1 signaling pathway in neurodegeneration and the point of inhibition by Ttbk1-IN-2.

Experimental Workflow for In Vitro Kinase Assay (IC50 Determination)

The following diagram outlines the general workflow for determining the IC50 value of Ttbk1-IN-2 against TTBK1 using a luminescence-based assay.

Kinase_Assay_Workflow prep Prepare Serial Dilution of Ttbk1-IN-2 plate Add Ttbk1-IN-2 and Master Mix (Substrate + ATP) to 96-well plate prep->plate initiate Initiate Reaction with Recombinant TTBK1 Enzyme plate->initiate incubate Incubate at 30°C initiate->incubate stop Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) incubate->stop detect Add Kinase Detection Reagent stop->detect read Measure Luminescence detect->read analyze Analyze Data and Determine IC50 read->analyze

Caption: Experimental workflow for determining the IC50 of Ttbk1-IN-2.

Experimental Protocols

This section provides a detailed methodology for an in vitro kinase assay to determine the IC50 of Ttbk1-IN-2 against TTBK1 using a luminescence-based method (ADP-Glo™ Kinase Assay). A protocol for a Western Blot-based assay is also included for assessing substrate phosphorylation.

Protocol 1: In Vitro Kinase Assay for IC50 Determination (ADP-Glo™ Format)

This protocol outlines a method to determine the IC50 value of Ttbk1-IN-2 by measuring the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[1]

Materials:

  • Recombinant TTBK1 enzyme

  • Myelin Basic Protein (MBP), or a more specific substrate like recombinant Tau or TDP-43

  • ATP

  • Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)[1]

  • Ttbk1-IN-2

  • 100% DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well solid white plates

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of Ttbk1-IN-2 in 100% DMSO.

    • Perform serial dilutions of the Ttbk1-IN-2 stock solution in Kinase Assay Buffer to achieve the desired final concentrations for the dose-response curve. Ensure the final DMSO concentration in the assay does not exceed 1%.

    • Prepare the substrate solution (e.g., MBP) in Kinase Assay Buffer.

    • Prepare the ATP solution in Kinase Assay Buffer. The final ATP concentration should ideally be at or near the Km for TTBK1 for accurate IC50 determination.

    • Prepare the TTBK1 enzyme solution in Kinase Assay Buffer and keep it on ice.

  • Kinase Reaction:

    • Add 5 µL of the serially diluted Ttbk1-IN-2 or vehicle (Kinase Assay Buffer with DMSO) to the wells of a 96-well plate.

    • Prepare a master mix containing the substrate and ATP in Kinase Assay Buffer. Add 10 µL of this master mix to each well.

    • To initiate the reaction, add 10 µL of the diluted TTBK1 enzyme solution to each well. For "no-enzyme" control wells, add 10 µL of Kinase Assay Buffer instead.

    • Incubate the plate at 30°C for 60 minutes.[1]

  • Signal Detection:

    • Following the incubation, add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 40 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP, which is then used in a luciferase reaction to produce light.

    • Incubate the plate at room temperature for 30-60 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Plot the percentage of kinase inhibition (relative to the vehicle control) against the logarithm of the Ttbk1-IN-2 concentration.

    • Fit the data to a dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Protocol 2: Western Blot-Based Kinase Assay

This protocol allows for the direct visualization of substrate phosphorylation.

Materials:

  • Recombinant TTBK1 enzyme

  • Recombinant Tau or TDP-43 substrate

  • ATP

  • Kinase Reaction Buffer

  • Ttbk1-IN-2

  • SDS-PAGE loading buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: phospho-specific antibody for the substrate (e.g., anti-phospho-Tau Ser422) and a total substrate antibody.

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Kinase Reaction:

    • Set up kinase reactions in microcentrifuge tubes. For each reaction, combine the Kinase Reaction Buffer, Ttbk1-IN-2 or vehicle, and the substrate (Tau or TDP-43).

    • Add the TTBK1 enzyme.

    • Initiate the reaction by adding ATP.

    • Incubate at 30°C for 30-60 minutes.

    • Stop the reaction by adding SDS-PAGE loading buffer.

  • Western Blotting:

    • Boil the samples at 95-100°C for 5 minutes.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.

    • Wash the membrane with TBST (Tris-buffered saline with Tween 20).

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Apply the ECL substrate and visualize the bands using an imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total substrate protein.

Conclusion

Ttbk1-IN-2 is a potent and selective inhibitor of TTBK1, making it an invaluable tool for studying the role of this kinase in neurodegenerative diseases. The protocols provided here offer robust methods for characterizing the in vitro activity and selectivity of Ttbk1-IN-2 and similar compounds. Accurate determination of IC50 values and selectivity profiles is essential for the interpretation of experimental results and for the advancement of TTBK1-targeted drug discovery efforts.

References

Application Notes and Protocols for a Plant Cell-Based Assay with TKL-IN-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific molecular target of TKL-IN-2 is not publicly available. Based on its chemical structure, an indole (B1671886) acetamide (B32628), it is hypothesized to be a kinase inhibitor. The following application note and protocol are based on the assumption that this compound inhibits a component of the plant Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway is a well-characterized and highly conserved signaling module in plants, involved in responses to various stimuli, including pathogen-associated molecular patterns (PAMPs). The provided assay is a robust method to screen for and characterize inhibitors of this pathway.

Application Note: this compound as a Putative Inhibitor of Plant MAPK Signaling

Introduction

Mitogen-Activated Protein Kinase (MAPK) cascades are crucial signaling pathways in plants, translating external stimuli into cellular responses. These cascades are typically composed of three sequentially acting kinases: a MAP Kinase Kinase Kinase (MAPKKK), a MAP Kinase Kinase (MAPKK), and a MAP Kinase (MAPK). In the context of plant immunity, the perception of PAMPs, such as the bacterial flagellin (B1172586) peptide flg22, by pattern recognition receptors (PRRs) leads to the rapid activation of a MAPK cascade, culminating in the phosphorylation of downstream targets and the induction of defense-related genes.

This compound, an indole acetamide derivative, is a candidate kinase inhibitor. This application note describes a plant cell-based assay to evaluate the inhibitory potential of this compound on the flg22-induced MAPK activation in Arabidopsis thaliana protoplasts. The assay measures the phosphorylation status of MAPKs (e.g., MPK3, MPK4, and MPK6) in response to flg22 treatment in the presence and absence of this compound. This provides a quantitative method to determine the efficacy and potency of this compound as a potential tool for studying plant signaling or as a lead compound for developing novel agrochemicals.

Principle of the Assay

The assay relies on the transient activation of a MAPK cascade in Arabidopsis protoplasts upon stimulation with flg22. The activation of MAPKs is characterized by the dual phosphorylation of a specific T-X-Y motif in their activation loop. By using a phospho-specific antibody that recognizes this phosphorylated motif, the level of activated MAPKs can be quantified by Western blotting. If this compound inhibits any of the upstream kinases in the cascade, a reduction in the flg22-induced MAPK phosphorylation will be observed in a dose-dependent manner.

Experimental Protocols

Isolation of Arabidopsis thaliana Mesophyll Protoplasts

This protocol is adapted from established methods for protoplast isolation.

Materials:

  • 4- to 5-week-old Arabidopsis thaliana (Col-0) plants

  • Enzyme solution: 1% (w/v) Cellulase R10, 0.25% (w/v) Macerozyme R10, 0.4 M Mannitol, 20 mM MES-KOH (pH 5.7), 20 mM KCl, 10 mM CaCl2, 0.1% (w/v) BSA

  • W5 solution: 154 mM NaCl, 125 mM CaCl2, 5 mM KCl, 2 mM MES-KOH (pH 5.7)

  • MMg solution: 0.4 M Mannitol, 15 mM MgCl2, 4 mM MES-KOH (pH 5.7)

  • Razor blades, forceps, Petri dishes, nylon mesh (75 µm), centrifuge tubes

Procedure:

  • Slice the leaves of healthy Arabidopsis plants into thin strips (0.5-1 mm) with a sharp razor blade.

  • Immediately transfer the leaf strips into a Petri dish containing the enzyme solution.

  • Vacuum infiltrate the leaf strips for 30 minutes to ensure the enzyme solution penetrates the tissue.

  • Incubate the leaf strips in the dark for 3-4 hours at room temperature with gentle shaking (40-50 rpm).

  • Gently swirl the Petri dish to release the protoplasts.

  • Filter the protoplast suspension through a 75 µm nylon mesh into a new centrifuge tube.

  • Pellet the protoplasts by centrifugation at 100 x g for 3 minutes.

  • Carefully remove the supernatant and gently resuspend the protoplast pellet in 10 ml of W5 solution.

  • Incubate the protoplasts on ice for 30 minutes.

  • Centrifuge at 100 x g for 3 minutes, remove the supernatant, and resuspend the protoplasts in MMg solution to a final concentration of 2 x 10^5 protoplasts/ml.

This compound Treatment and flg22 Elicitation

Materials:

  • Isolated Arabidopsis protoplasts in MMg solution

  • This compound stock solution (e.g., 10 mM in DMSO)

  • flg22 peptide stock solution (e.g., 100 µM in water)

  • 24-well plate

Procedure:

  • Aliquot 200 µl of the protoplast suspension into each well of a 24-well plate.

  • Add the desired concentration of this compound to the wells. For a dose-response experiment, a range of concentrations (e.g., 0.1, 1, 10, 50 µM) should be tested. Include a DMSO control.

  • Incubate the protoplasts with this compound for 1-2 hours at room temperature.

  • Add flg22 to a final concentration of 100 nM to the appropriate wells. Include a no-flg22 control.

  • Incubate for 10-15 minutes at room temperature.

  • Harvest the protoplasts by transferring the suspension to microcentrifuge tubes and pelleting them at 100 x g for 3 minutes.

  • Carefully remove the supernatant and immediately freeze the protoplast pellets in liquid nitrogen. Store at -80°C until protein extraction.

Protein Extraction and Western Blot Analysis

Materials:

  • Protoplast pellets

  • Protein extraction buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% (v/v) Triton X-100, 1x Protease Inhibitor Cocktail, 1x Phosphatase Inhibitor Cocktail

  • Laemmli sample buffer (2x)

  • SDS-PAGE equipment

  • Western blotting equipment

  • Primary antibody: anti-phospho-p44/42 MAPK (Erk1/2) (e.g., Cell Signaling Technology #4370)

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescence substrate

Procedure:

  • Resuspend the frozen protoplast pellet in 50 µl of protein extraction buffer.

  • Vortex vigorously for 1 minute and incubate on ice for 15 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (total protein extract) to a new tube.

  • Determine the protein concentration using a Bradford assay or a similar method.

  • Mix equal amounts of protein (e.g., 20 µg) with an equal volume of 2x Laemmli sample buffer.

  • Boil the samples at 95°C for 5 minutes.

  • Separate the proteins by SDS-PAGE (e.g., 10% acrylamide (B121943) gel).

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% (w/v) non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (anti-phospho-p44/42 MAPK) overnight at 4°C, following the manufacturer's recommended dilution.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Detect the signal using a chemiluminescence substrate and an imaging system.

  • To ensure equal loading, the membrane can be stripped and re-probed with an antibody against a loading control protein (e.g., actin or tubulin), or a duplicate gel can be run and stained with Coomassie Brilliant Blue.

Data Presentation

The results of the Western blot analysis can be quantified by densitometry using image analysis software (e.g., ImageJ). The intensity of the phosphorylated MAPK bands should be normalized to the loading control.

Table 1: Effect of this compound on flg22-Induced MAPK Phosphorylation

TreatmentThis compound Conc. (µM)flg22 (100 nM)Normalized Phospho-MAPK Signal (Arbitrary Units)% Inhibition
Control 10 (DMSO)-1.00
Control 20 (DMSO)+15.20
This compound0.1+12.816.9
This compound1+7.550.7
This compound10+2.186.2
This compound50+1.292.1

Data are representative and should be determined experimentally.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus flg22 flg22 FLS2 FLS2/BAK1 Receptor Complex flg22->FLS2 MAPKKK MAPKKK FLS2->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (MPK3/4/6) MAPKK->MAPK Phosphorylation pMAPK p-MAPK MAPK->pMAPK TFs Transcription Factors pMAPK->TFs Phosphorylation pTFs p-TFs TFs->pTFs Defense_Genes Defense Gene Expression pTFs->Defense_Genes Activation TKL_IN_2 This compound TKL_IN_2->MAPKKK Inhibition?

Caption: Hypothesized signaling pathway of flg22-induced MAPK activation and the potential inhibitory point of this compound.

Experimental_Workflow Protoplast_Isolation 1. Isolate Protoplasts from Arabidopsis leaves Treatment 2. Pre-incubate with this compound (or DMSO control) Protoplast_Isolation->Treatment Elicitation 3. Elicit with flg22 (or mock control) Treatment->Elicitation Harvest 4. Harvest Protoplasts and Freeze Elicitation->Harvest Protein_Extraction 5. Protein Extraction Harvest->Protein_Extraction Western_Blot 6. SDS-PAGE and Western Blot Protein_Extraction->Western_Blot Detection 7. Detect Phospho-MAPK (p44/42) Western_Blot->Detection Analysis 8. Densitometry and Data Analysis Detection->Analysis

Caption: Experimental workflow for the plant cell-based assay to evaluate the effect of this compound on MAPK activation.

Application Notes and Protocols for TKL-IN-2 Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: The compound "TKL-IN-2" could not be definitively identified in publicly available scientific literature. The following application notes and protocols are provided as a detailed template. Researchers, scientists, and drug development professionals should substitute the placeholder information with the specific details of their compound of interest.

Application Notes

General Properties of this compound (Hypothetical)

This section details the essential physicochemical properties of the hypothetical compound this compound. This information is critical for its effective use in experimental settings.

PropertyValueNotes
Molecular Weight [Insert Value] g/mol Essential for calculating molar concentrations.
Appearance [e.g., White to off-white solid]
Purity (by HPLC) >98%Recommended for reliable experimental results.
Solubility [e.g., Soluble in DMSO at 100 mM]Critical for stock solution preparation.[1]
Storage Conditions Store at -20°C, protect from light.Long-term stability is dependent on proper storage.[2]
Mechanism of Action (Hypothetical)

This compound is a potent and selective hypothetical inhibitor of a key kinase in the Toll-like Receptor 2 (TLR2) signaling pathway, which is implicated in inflammatory diseases and certain cancers. By binding to the kinase, it prevents the downstream activation of transcription factors like NF-κB, thereby mitigating the expression of pro-inflammatory cytokines.[3][4][5]

TKL_IN_2_Pathway cluster_cell Cell Membrane TLR2 TLR2 MyD88 MyD88 TLR2->MyD88 Ligand Ligand Ligand->TLR2 IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Transcription TKL_IN_2 This compound TKL_IN_2->TAK1

Hypothetical signaling pathway showing this compound action.
Applications

This compound is suitable for a range of in vitro and in vivo studies aimed at investigating the role of its target pathway in disease. Potential applications include:

  • In vitro : Cell-based assays to measure cytokine production, receptor binding assays, and Western blotting to probe downstream signaling events.

  • In vivo : Animal models of inflammatory diseases or cancer to assess therapeutic efficacy.

Experimental Protocols

Materials and Equipment
  • This compound powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes (1.5 mL)

  • Sterile, low-binding pipette tips

  • Calibrated analytical balance

  • Vortex mixer

  • 37°C water bath (optional)

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Protocol for Preparing a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.[2]

  • Calculation of Mass:

    • Use the following formula to calculate the mass of this compound required: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x (1 L / 1000 mL) x Molecular Weight ( g/mol ) x (1000 mg / 1 g)

    • Example: For a compound with a molecular weight of 450 g/mol to make 1 mL of a 10 mM stock solution: Mass (mg) = 10 * 1 * (1/1000) * 450 * 1000 = 4.5 mg

  • Weighing the Compound:

    • Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh the calculated mass of the this compound powder into the tube.

  • Dissolving the Compound:

    • Add the appropriate volume of high-purity DMSO to the tube (e.g., 1 mL for a 10 mM stock from 4.5 mg of a 450 g/mol compound).

    • Close the tube tightly and vortex thoroughly for 1-2 minutes until the compound is completely dissolved.[2]

    • If the compound does not readily dissolve, gentle warming in a 37°C water bath may be necessary. Always check the compound's temperature sensitivity before heating.[2][6]

  • Aliquot and Storage:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller working volumes (e.g., 20 µL) in sterile, light-protective microcentrifuge tubes.[2][6]

    • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C, protected from light.[2]

Stock_Solution_Workflow start Start calculate Calculate Mass of This compound start->calculate weigh Weigh this compound into a sterile tube calculate->weigh add_solvent Add appropriate volume of DMSO weigh->add_solvent dissolve Vortex to Dissolve (Warm if necessary) add_solvent->dissolve check_solubility Visually confirm complete dissolution dissolve->check_solubility check_solubility->dissolve Not Dissolved aliquot Aliquot into smaller working volumes check_solubility->aliquot Dissolved label_tubes Label aliquots clearly aliquot->label_tubes store Store at -20°C, protected from light label_tubes->store end End store->end

Experimental workflow for stock solution preparation.

Summary Data Table

ParameterRecommendationRationale
Stock Solution Concentration 10 mMA common starting concentration for many in vitro assays.[2]
Solvent DMSO (anhydrous)Ensures compatibility with many experimental systems and good solubility for organic molecules.[1]
Working Concentration Range 1 nM - 10 µMThis should be determined empirically for each specific assay.
Final DMSO Concentration in Assay < 0.1% (v/v)High concentrations of DMSO can be toxic to cells.[7] It is crucial to include a vehicle control.
Stock Solution Stability ~6 months at -20°CAvoid repeated freeze-thaw cycles. Discard if precipitation is observed upon thawing.[2]

References

Application Notes and Protocols for TKL-IN-2 in Plant Cell Cycle Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to TKL-IN-2

This compound is a potent inhibitor of Tousled-like Kinases (TKLs), a family of nuclear serine/threonine kinases that are highly conserved across both the plant and animal kingdoms. Identified as a compound with significant herbicidal activity, this compound offers a valuable tool for dissecting the crucial roles of TKLs in the regulation of the plant cell cycle and development. In plants, Tousled-like Kinase (TSL) activity has been shown to oscillate during the cell cycle, with peaks in the late G2/M and G1 phases. These kinases are implicated in fundamental cellular processes, including chromatin remodeling, DNA replication, and repair, making them a compelling target for both agricultural and basic research applications.

Loss-of-function mutations in the TSL gene in Arabidopsis thaliana result in a range of developmental defects, including abnormal leaf and flower formation, and lead to altered expression of key cell cycle regulators like the mitotic cyclin CycB1;1. This suggests that TKLs play a critical role in ensuring the fidelity of cell division and proper morphogenesis. This compound, by inhibiting these kinases, provides a chemical biology approach to induce and study these effects in a controlled and dose-dependent manner.

Putative Mechanism of Action

Tousled-like Kinases are known to interact with and phosphorylate chromatin regulators, such as the histone chaperone Anti-Silencing Function 1 (Asf1) and histone H3. This activity is crucial for chromatin assembly and disassembly, processes that are tightly linked to DNA replication and transcription during the cell cycle.

By inhibiting TKL, this compound is hypothesized to disrupt these essential chromatin-related functions. This disruption can lead to a cascade of downstream effects, including:

  • Aberrant Chromatin Remodeling: Inhibition of TKL would likely impair the proper dynamics of chromatin structure, which is essential for the progression through different phases of the cell cycle, particularly the S and M phases.

  • Cell Cycle Arrest: Disruption of chromatin metabolism and the resulting genomic instability can trigger cell cycle checkpoints, leading to an arrest at specific phases, such as G1/S or G2/M, to allow for DNA repair. Prolonged or severe disruption can lead to a permanent cessation of cell division.

  • Altered Gene Expression: TKLs are known to influence the expression of cell cycle-related genes. Inhibition by this compound may therefore lead to the misregulation of key proteins that drive cell cycle progression, such as cyclins and cyclin-dependent kinases (CDKs).

  • Defects in Cell Division and Growth: The culmination of these molecular effects would manifest as observable phenotypes, including a reduction in the rate of cell division (mitotic index), altered cell morphology, and ultimately, the inhibition of plant growth, which is consistent with the herbicidal activity of this compound.

Quantitative Data for this compound

The following table summarizes the currently available quantitative data for this compound. Further research using the protocols outlined below is encouraged to expand upon these findings and to elucidate the precise effects of this compound on plant cell cycle parameters.

ParameterValueTarget Organism/EnzymeSource
IC50 0.11 mg/LSetaria viridis Tousled-like Kinase (SvTKL)[1]
Herbicidal Activity ExcellentDigitaria sanguinalis, Amaranthus retroflexus[1]
Crop Safety SafeMaize, Wheat, Soybean, Cotton[1]

Signaling Pathway and Experimental Workflow Diagrams

TKL_Signaling_Pathway cluster_cell_cycle Plant Cell Cycle cluster_tkl_pathway TKL-Mediated Regulation G1 G1 Phase S S Phase (DNA Replication) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 TKL Tousled-like Kinase (TKL) Asf1 Asf1 TKL->Asf1 phosphorylates HistoneH3 Histone H3 TKL->HistoneH3 phosphorylates Chromatin Chromatin Remodeling Asf1->Chromatin HistoneH3->Chromatin Chromatin->S required for Chromatin->M required for TKL_IN_2 This compound TKL_IN_2->TKL inhibits Experimental_Workflow cluster_analyses Downstream Analyses start Start: Plant Material (e.g., Arabidopsis seedlings or cell suspension) treatment Treatment with this compound (Varying concentrations and time points) start->treatment harvest Harvest Plant Material treatment->harvest flow_cytometry Flow Cytometry (Cell Cycle Distribution) harvest->flow_cytometry microscopy Microscopy (Mitotic Index, Phenotype) harvest->microscopy gene_expression Gene Expression Analysis (qRT-PCR / In Situ Hybridization) harvest->gene_expression data_analysis Data Analysis and Interpretation flow_cytometry->data_analysis microscopy->data_analysis gene_expression->data_analysis conclusion Conclusion on this compound Effect on Plant Cell Cycle data_analysis->conclusion Logical_Relationship TKL_IN_2 This compound Application TKL_Inhibition TKL Inhibition TKL_IN_2->TKL_Inhibition Chromatin_Disruption Disruption of Chromatin Remodeling TKL_Inhibition->Chromatin_Disruption Gene_Misregulation Misregulation of Cell Cycle Genes (e.g., Cyclins) TKL_Inhibition->Gene_Misregulation Checkpoint_Activation Cell Cycle Checkpoint Activation Chromatin_Disruption->Checkpoint_Activation Cell_Cycle_Arrest Cell Cycle Arrest (G1/S or G2/M) Checkpoint_Activation->Cell_Cycle_Arrest Gene_Misregulation->Cell_Cycle_Arrest Reduced_Mitosis Reduced Mitotic Index Cell_Cycle_Arrest->Reduced_Mitosis Growth_Inhibition Inhibition of Plant Growth Reduced_Mitosis->Growth_Inhibition

References

Application of a TLK2 Inhibitor in Chromatin Assembly Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tousled-like kinase 2 (TLK2) is a serine/threonine kinase that plays a pivotal role in the regulation of chromatin assembly, particularly during the S phase of the cell cycle. Its activity is crucial for maintaining genome stability through the phosphorylation of key substrates, most notably the histone chaperone ASF1 (Anti-Silencing Function 1). Inhibition of TLK2 presents a valuable tool for researchers studying the dynamics of chromatin replication, DNA damage response, and cell cycle control. Furthermore, as TLK2 is frequently overexpressed in certain cancers, its inhibitors are under investigation as potential therapeutic agents.

This document provides detailed application notes and protocols for the use of a representative potent and selective TLK2 inhibitor, UNC-CA2-103 , in chromatin assembly research. While the specific compound "TKL-IN-2" as requested does not correspond to a known inhibitor, UNC-CA2-103 serves as an excellent surrogate for these studies.

Mechanism of Action

TLK2's primary function in chromatin assembly is the phosphorylation of the histone chaperone ASF1. This post-translational modification enhances the ability of ASF1 to bind to histone H3-H4 dimers and facilitate their transfer to downstream chaperones such as CAF-1 and HIRA. This process is essential for the proper deposition of histones onto newly synthesized DNA during replication. TLK2 activity is tightly regulated, peaking during the S phase and being transiently inhibited upon DNA damage, which suggests a role in checkpoint control. The kinase itself is regulated through dimerization and autophosphorylation. By inhibiting TLK2, researchers can dissect the consequences of impaired histone supply and chromatin assembly on DNA replication, repair, and overall cell cycle progression.

Data Presentation

Inhibitor Profile: UNC-CA2-103
PropertyValueReference
Target Tousled-like kinase 2 (TLK2)[1]
IC50 18 nM[1]
Molecular Formula C₂₀H₁₆N₄O₂[1]
Molecular Weight 344.37 g/mol [1]
Kinase Selectivity Profile of UNC-CA2-103

UNC-CA2-103 has been described as a narrow-spectrum, sub-family selective chemical tool compound.[2] However, comprehensive quantitative data from a broad kinome scan is not publicly available at the time of this writing. Researchers should exercise caution and independently validate the selectivity of this inhibitor in their experimental systems if off-target effects are a concern.

Cellular Activity of UNC-CA2-103

There is limited published data on the specific IC50 values of UNC-CA2-103 for cell viability across different cancer cell lines. It has been noted that inhibiting TLK2 can slow the growth of some cancer cells.[3] It is recommended that researchers perform dose-response experiments to determine the optimal concentration for their cell line of interest. A starting point for cellular assays could be around 10 µM, based on general recommendations for novel kinase inhibitors.[3]

Signaling Pathway and Experimental Workflows

TLK2_Signaling_Pathway cluster_nucleus Nucleus TLK2_active Active TLK2 (Dimerized & Autophosphorylated) ASF1 Histone Chaperone ASF1 TLK2_active->ASF1 Phosphorylation UNC_CA2_103 UNC-CA2-103 UNC_CA2_103->TLK2_active Inhibition pASF1 Phosphorylated ASF1 Histones Histone H3-H4 pASF1->Histones Enhanced Binding CAF1_HIRA Downstream Chaperones (CAF-1, HIRA) Histones->CAF1_HIRA Transfer Chromatin Chromatin Assembly on Newly Synthesized DNA CAF1_HIRA->Chromatin DNA_Replication DNA Replication Fork DNA_Replication->Chromatin PCNA PCNA PCNA->TLK2_active Recruitment to Damaged Chromatin DNA_Damage DNA Damage ATM_Chk1 ATM/Chk1 DNA_Damage->ATM_Chk1 ATM_Chk1->TLK2_active Inhibition

Caption: TLK2 signaling pathway in chromatin assembly.

Western_Blot_Workflow start Start: Cell Culture treatment Treat cells with UNC-CA2-103 (Dose-response and time-course) start->treatment lysis Cell Lysis (with phosphatase & protease inhibitors) treatment->lysis quantification Protein Quantification (e.g., BCA assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF or Nitrocellulose Membrane sds_page->transfer blocking Blocking (5% BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-pASF1, anti-γH2AX, anti-TLK2) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis end End: Quantify Protein Levels analysis->end

Caption: Western Blot workflow for analyzing TLK2 inhibition.

ChIP_qPCR_Workflow start Start: Cell Culture treatment Treat cells with UNC-CA2-103 start->treatment crosslinking Cross-link proteins to DNA (Formaldehyde) treatment->crosslinking lysis_sonication Cell Lysis & Chromatin Sonication crosslinking->lysis_sonication immunoprecipitation Immunoprecipitation (Antibody against specific histone mark) lysis_sonication->immunoprecipitation washing Wash to remove non-specific binding immunoprecipitation->washing elution Elute DNA-protein complexes washing->elution reverse_crosslinking Reverse cross-links elution->reverse_crosslinking dna_purification Purify DNA reverse_crosslinking->dna_purification qpcr qPCR with primers for specific genomic loci dna_purification->qpcr analysis Data Analysis (% Input) qpcr->analysis end End: Determine histone mark enrichment analysis->end

Caption: ChIP-qPCR workflow for histone modification analysis.

Experimental Protocols

Protocol 1: Analysis of ASF1 Phosphorylation by Western Blot

This protocol details the steps to assess the inhibition of TLK2 activity in cells by measuring the phosphorylation of its substrate, ASF1.

Materials:

  • UNC-CA2-103 (stored as a 10 mM stock in DMSO at -80°C)

  • Cell culture reagents for your cell line of interest

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies: anti-phospho-ASF1 (specific to the TLK2 phosphorylation site, if available), anti-total-ASF1, anti-TLK2, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency on the day of treatment. Treat cells with varying concentrations of UNC-CA2-103 (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control for a specified time (e.g., 24, 48 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, mix with Laemmli buffer, and separate by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply the chemiluminescent substrate.

  • Imaging and Analysis: Acquire the signal using an imaging system. Quantify band intensities and normalize the phosphorylated protein levels to the total protein and loading control.

Protocol 2: Chromatin Immunoprecipitation (ChIP) for Histone Marks

This protocol is for investigating the impact of TLK2 inhibition on the deposition of histone marks at specific genomic loci.

Materials:

  • UNC-CA2-103

  • Formaldehyde (B43269) (37%)

  • Glycine

  • Cell lysis and chromatin sonication buffers

  • ChIP-grade antibodies against histone modifications (e.g., H3K4me3 for active promoters, H3K27me3 for repressed regions)

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • Proteinase K

  • DNA purification kit

  • qPCR master mix and primers for target and control genomic regions

Procedure:

  • Cell Treatment and Cross-linking: Treat cells with UNC-CA2-103 or DMSO. Cross-link proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

  • Chromatin Preparation: Harvest and lyse the cells. Sonicate the chromatin to obtain fragments of 200-1000 bp.

  • Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with the antibody of interest.

  • Washing and Elution: Capture the antibody-chromatin complexes with protein A/G beads. Perform a series of washes to remove non-specifically bound chromatin. Elute the immunoprecipitated complexes from the beads.

  • Reverse Cross-linking and DNA Purification: Reverse the cross-links by incubating at 65°C. Treat with Proteinase K and purify the DNA.

  • qPCR Analysis: Perform qPCR using primers for specific gene promoters or other regions of interest. Analyze the data as a percentage of the input DNA.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol allows for the analysis of cell cycle distribution following TLK2 inhibition.

Materials:

  • UNC-CA2-103

  • PBS

  • Trypsin-EDTA

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI)/RNase A staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with UNC-CA2-103 or DMSO for the desired duration.

  • Cell Harvesting: Harvest the cells by trypsinization, neutralize with media, and collect them by centrifugation.

  • Fixation: Wash the cell pellet with PBS and resuspend in a small volume of PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells. Incubate for at least 2 hours at 4°C.

  • Staining: Centrifuge the fixed cells, decant the ethanol, and wash with PBS. Resuspend the cell pellet in PI/RNase A staining solution and incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer. Collect data for at least 10,000 events per sample.

  • Data Analysis: Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Troubleshooting

  • No change in ASF1 phosphorylation:

    • Confirm TLK2 expression in your cell line.

    • Increase the concentration or duration of UNC-CA2-103 treatment.

    • Ensure that phosphatase inhibitors were included in the lysis buffer.

    • Verify the quality of the phospho-specific antibody.

  • High background in ChIP:

    • Optimize the sonication to ensure proper chromatin fragmentation.

    • Increase the number and stringency of washes.

    • Use a high-quality, ChIP-grade antibody.

  • No significant change in cell cycle:

    • The effect of TLK2 inhibition on the cell cycle may be cell-type dependent.

    • Consider co-treatment with a DNA damaging agent to observe effects on checkpoint recovery.

    • Extend the duration of the inhibitor treatment.

Conclusion

The TLK2 inhibitor UNC-CA2-103 is a powerful research tool for elucidating the intricate processes of chromatin assembly and its interplay with DNA replication and repair. The protocols provided herein offer a framework for investigating the cellular and molecular consequences of TLK2 inhibition. Careful optimization of experimental conditions for specific cell lines and research questions will be critical for obtaining robust and reproducible data.

References

Application Notes and Protocols for High-Throughput Screening of TKL-IN-2

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, making them significant targets in drug discovery, particularly for oncology and inflammatory diseases.[1][2] This document provides a detailed protocol for developing a high-throughput screening (HTS) campaign to identify and characterize inhibitors of a target tyrosine kinase, exemplified by the hypothetical inhibitor TKL-IN-2.

The protocol describes a robust and automated luminescence-based assay suitable for screening large compound libraries.[2] Luminescence assays are widely used for their high sensitivity, broad dynamic range, and simple "mix-and-read" formats, making them ideal for HTS.[2] The principle of the assay is to quantify the amount of ATP remaining in the kinase reaction; a lower luminescence signal indicates higher kinase activity (more ATP consumed) and vice versa.

Signaling Pathway

Understanding the signaling pathway of the target kinase is crucial for interpreting screening data and predicting the cellular effects of inhibitors. The diagram below illustrates a simplified generic signaling pathway for a receptor tyrosine kinase (RTK).

G Ligand Ligand RTK RTK RTK->RTK Adaptor Proteins Adaptor Proteins RTK->Adaptor Proteins Recruits Downstream Signaling Downstream Signaling Cellular Response Cellular Response Downstream Signaling->Cellular Response Leads to This compound This compound This compound->RTK Inhibits (ATP competitive) Adaptor Proteins->Downstream Signaling Activates

Caption: Simplified signaling pathway of a receptor tyrosine kinase (RTK) and its inhibition by this compound.

Experimental Workflow

The following diagram outlines the major steps in the high-throughput screening workflow for identifying inhibitors of the target kinase.

G start dispense dispense start->dispense 1. Dispense Compounds & Kinase/Substrate Mix end Initiate Reaction Initiate Reaction dispense->Initiate Reaction 2. Add ATP incubate incubate Stop Reaction & Deplete ATP Stop Reaction & Deplete ATP incubate->Stop Reaction & Deplete ATP 4. Add Detection Reagent 1 read read read->end Initiate Reaction->incubate 3. Incubate Second Incubation Second Incubation Stop Reaction & Deplete ATP->Second Incubation Generate Signal Generate Signal Second Incubation->Generate Signal 5. Add Detection Reagent 2 Generate Signal->read 6. Read Luminescence

Caption: High-throughput screening workflow for a luminescence-based kinase assay.

Experimental Protocols

This protocol is designed for a 384-well plate format and utilizes a luminescence-based kinase assay to measure the activity of the target kinase.

Materials and Reagents:

  • Enzyme: Recombinant Human Target Kinase

  • Substrate: Poly(Glu, Tyr) 4:1 or a specific peptide substrate

  • ATP: Adenosine 5'-triphosphate

  • Inhibitor: this compound (or library compounds)

  • Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA

  • Detection Reagent: Commercial luminescence-based kinase assay kit (e.g., Kinase-Glo®)

  • Plates: 384-well white, solid-bottom assay plates

  • DMSO: Dimethyl sulfoxide

Assay Procedure:

  • Compound Plating:

    • Prepare serial dilutions of this compound and library compounds in DMSO.

    • Using an acoustic dispenser or liquid handler, transfer 25 nL of each compound solution to the appropriate wells of a 384-well assay plate.

    • For controls, dispense 25 nL of DMSO (for 0% inhibition - high signal) and 25 nL of a known potent inhibitor (for 100% inhibition - low signal).

  • Enzyme and Substrate Addition:

    • Prepare a master mix of the target kinase and substrate in the assay buffer.

    • Dispense 5 µL of the enzyme/substrate mix into each well of the assay plate.

    • Incubate for 10 minutes at room temperature.

  • Reaction Initiation:

    • Prepare a solution of ATP in the assay buffer.

    • Add 5 µL of the ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plates at 30°C for 60 minutes.

  • Signal Generation and Detection:

    • Equilibrate the luminescence detection reagent to room temperature.

    • Add 10 µL of the detection reagent to each well to stop the kinase reaction and generate a luminescent signal.

    • Incubate the plates at room temperature for 10 minutes to stabilize the signal.

    • Measure the luminescence using a plate reader.

Data Presentation

Assay Validation:

The robustness of the HTS assay is determined by calculating the Z'-factor. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

Parameter Value Interpretation
Mean of High Control (µpos)85,000 RLUSignal with DMSO (no inhibition)
SD of High Control (σpos)3,500 RLUStandard deviation of the high control
Mean of Low Control (µneg)5,000 RLUSignal with a potent inhibitor (100% inhibition)
SD of Low Control (σneg)500 RLUStandard deviation of the low control
Z'-factor 0.78 Excellent assay quality

RLU: Relative Light Units

Compound Profiling:

The inhibitory activity of the compounds is determined by calculating the percent inhibition relative to the positive and negative controls. Dose-response curves are then generated for hit compounds to determine their IC50 values.

Compound IC50 (nM) Hill Slope Max Inhibition (%)
This compound15.21.198.5
Compound A250.60.995.2
Compound B>10,000N/A12.3
Staurosporine (Control)5.81.099.8

Conclusion

The described high-throughput screening protocol provides a reliable and efficient method for the identification and characterization of novel inhibitors against a target tyrosine kinase.[3] The luminescence-based assay is highly sensitive and amenable to automation, making it suitable for large-scale screening campaigns.[2] The data presentation format allows for clear validation of assay performance and straightforward comparison of inhibitor potencies. This application note serves as a comprehensive guide for researchers aiming to establish a robust HTS platform for kinase drug discovery.

References

Troubleshooting & Optimization

troubleshooting TKL-IN-2 solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: TKL-IN-2

Disclaimer: As of the latest update, "this compound" is not a publicly documented small molecule inhibitor. Therefore, this technical support center provides a generalized guide for troubleshooting the insolubility of a hypothetical novel, poorly water-soluble tyrosine kinase inhibitor, hereafter referred to as this compound, in aqueous solutions for experimental use. The principles and protocols outlined here are broadly applicable to researchers, scientists, and drug development professionals encountering solubility challenges with experimental compounds.

Frequently Asked Questions (FAQs)

Q1: I've just received this compound, and it won't dissolve in my aqueous buffer. What is the first thing I should do?

A1: The initial step is to prepare a high-concentration stock solution in a water-miscible organic solvent.[1] Dimethyl sulfoxide (B87167) (DMSO) is the most common choice for initial testing due to its strong solubilizing power for a wide range of organic molecules.[1] From this stock, you can perform serial dilutions into your aqueous experimental medium. It is crucial to ensure the final concentration of the organic solvent in your assay is low enough to not affect the biological system (typically <0.5% v/v).

Q2: What are the most common organic solvents for preparing stock solutions of hydrophobic compounds like this compound?

A2: Besides DMSO, other common solvents include ethanol, methanol, dimethylformamide (DMF), and acetonitrile.[1] The choice of solvent can depend on the specific properties of your compound and the tolerance of your experimental system to that solvent.[1]

Q3: this compound dissolved in DMSO, but it precipitated when I diluted it into my aqueous buffer. What's happening?

A3: This common issue is known as "precipitation upon dilution." It occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit in that medium. The organic solvent from the stock solution can no longer keep the compound dissolved as it becomes highly diluted in the aqueous environment.

Q4: Can the pH of my aqueous buffer affect the solubility of this compound?

A4: Absolutely. If this compound has ionizable groups (e.g., acidic or basic moieties), its solubility can be highly dependent on the pH of the solution. For acidic compounds, solubility generally increases at a higher pH (above their pKa), while for basic compounds, solubility increases at a lower pH (below their pKa). It is recommended to determine the pH-solubility profile of your compound if it has ionizable functional groups.

Troubleshooting Guide

This guide provides a tiered approach to systematically address solubility issues with this compound.

Tier 1: Co-Solvent Systems

If a single organic solvent is insufficient, a co-solvent system may be effective. This involves using a mixture of solvents to prepare the stock solution or adding a co-solvent to the final aqueous medium.

Protocol:

  • Prepare stock solutions of this compound in various mixtures of solvents (e.g., DMSO/ethanol, DMSO/PEG400).

  • Test the solubility of the compound in these mixtures.

  • Evaluate the compatibility of the co-solvent system with your specific biological assay, ensuring the final concentration of all organic solvents is not detrimental to the experiment.

Tier 2: pH Adjustment

For ionizable compounds, adjusting the pH of the final aqueous medium can significantly improve solubility.[1]

Protocol:

  • Determine the pKa of this compound (if not known).

  • Prepare a series of buffers with pH values spanning a range around the pKa.

  • Test the solubility of this compound in each buffer.

  • Be mindful that the optimal pH for solubility may not be compatible with your biological assay.

Tier 3: Use of Solubilizing Excipients

If co-solvents and pH adjustments are insufficient or incompatible with your experiment, you can explore the use of solubilizing excipients. These are additives that can increase the apparent solubility of a compound.

  • Surfactants: Molecules like Tween® 80 and Cremophor® EL can form micelles that encapsulate hydrophobic compounds, increasing their solubility in aqueous solutions.

  • Cyclodextrins: These cyclic oligosaccharides (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble molecules.

Protocol for Cyclodextrin Formulation:

  • Prepare a stock solution of the excipient in your aqueous buffer (e.g., 20% w/v HP-β-cyclodextrin in PBS).

  • Add this compound to the excipient solution to achieve the desired final concentration.

  • Agitate the mixture until the compound is fully dissolved. This may require extended vortexing, sonication, or overnight stirring at room temperature.[1]

  • Once dissolved, filter the solution through a 0.22 µm syringe filter to sterilize and remove any remaining particulates.[1]

  • Perform serial dilutions of this formulated stock into your final assay medium.

  • It is crucial to include a vehicle control in your experiments, which consists of the excipient solution without the inhibitor, diluted in the same way.

Data Presentation

Table 1: Properties of Common Organic Solvents

SolventMolecular FormulaBoiling Point (°C)Density (g/mL)Water Solubility ( g/100g )Polarity
Dimethyl Sulfoxide (DMSO)C₂H₆OS1891.10MisciblePolar Aprotic
EthanolC₂H₆O78.50.789MisciblePolar Protic
MethanolCH₄O64.70.792MisciblePolar Protic
Dimethylformamide (DMF)C₃H₇NO1530.944MisciblePolar Aprotic
AcetonitrileC₂H₃N81.60.786MisciblePolar Aprotic
AcetoneC₃H₆O560.784MisciblePolar Aprotic

Experimental Protocols

Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in an aqueous buffer.

Materials:

  • This compound (solid)

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical method for quantification.

Procedure:

  • Add an excess amount of solid this compound to a known volume of the aqueous buffer in a vial. The excess solid should be visually apparent.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Equilibrate the samples for 24-48 hours to ensure saturation is reached.

  • After the incubation period, centrifuge the samples at high speed to pellet the undissolved solid.

  • Carefully withdraw a sample from the supernatant, ensuring no solid particles are disturbed.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining undissolved compound.

  • Dilute the filtrate with a suitable solvent to a concentration within the linear range of your analytical method.

  • Determine the concentration of dissolved this compound in the filtrate using a validated analytical method (e.g., HPLC-UV) by comparing to a standard curve.

Mandatory Visualizations

G cluster_0 Solubility Troubleshooting Workflow start Start: this compound insoluble in aqueous buffer stock Prepare 10-20 mM stock in 100% DMSO start->stock dilute Dilute stock into aqueous buffer stock->dilute observe Observe for precipitation dilute->observe soluble Soluble: Proceed with experiment observe->soluble No precipitate Precipitation occurs observe->precipitate Yes cosolvent Tier 1: Try co-solvent system (e.g., DMSO/Ethanol) precipitate->cosolvent ph_adjust Tier 2: Adjust buffer pH (if ionizable) precipitate->ph_adjust excipient Tier 3: Use solubilizing excipient (e.g., Cyclodextrin) precipitate->excipient retest Retest solubility cosolvent->retest ph_adjust->retest excipient->retest G cluster_1 Receptor Tyrosine Kinase (RTK) Signaling Pathway ligand Growth Factor (Ligand) rtk Receptor Tyrosine Kinase (RTK) ligand->rtk dimer Receptor Dimerization & Autophosphorylation rtk->dimer adaptor Adaptor Proteins (e.g., Grb2) dimer->adaptor pi3k PI3K dimer->pi3k ras Ras adaptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (Cell Proliferation, Survival) erk->transcription akt Akt pi3k->akt mtor mTOR akt->mtor cell_growth Cell Growth & Survival mtor->cell_growth inhibitor This compound inhibitor->dimer Inhibits Kinase Activity

References

TKL-IN-2 degradation and stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for TKL-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the degradation and stability of this compound in solution, ensuring reliable and reproducible experimental outcomes. As a novel small molecule tyrosine kinase inhibitor, understanding its behavior in various experimental settings is crucial for accurate data interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound and its stock solutions?

A1: For long-term stability, solid this compound should be stored at -20°C, protected from light and moisture. Stock solutions, typically prepared in anhydrous DMSO, should be aliquoted into small volumes to minimize freeze-thaw cycles and stored at -80°C.

Q2: What is the primary cause of precipitation when diluting my this compound DMSO stock solution into an aqueous buffer?

A2: This is a common issue for many small molecule kinase inhibitors, which are often lipophilic and have low aqueous solubility.[1] When a concentrated DMSO stock is diluted into an aqueous medium, the drastic change in solvent polarity can cause the compound to precipitate or "crash out." It is advisable to keep the final DMSO concentration in your assay as low as possible (typically below 1%), but even this may not prevent precipitation for highly insoluble compounds.[1]

Q3: How does the pH of the solution affect the stability and solubility of this compound?

A3: The solubility and stability of many tyrosine kinase inhibitors are highly pH-dependent, particularly for weakly basic compounds.[1][2] At a pH below their pKa, these molecules are typically protonated, which increases their aqueous solubility.[1] Conversely, at a pH above the pKa, they exist in a less soluble, unionized form.[1] Degradation rates can also be significantly influenced by pH, with some compounds showing increased degradation under acidic or alkaline conditions.[3][4]

Q4: What are the common degradation pathways for small molecule tyrosine kinase inhibitors like this compound?

A4: Common non-metabolic degradation pathways for small molecule inhibitors in solution include hydrolysis, oxidation, and photodecomposition. The specific susceptibility depends on the chemical structure of the molecule. For instance, esters and lactams can be prone to hydrolysis, while electron-rich moieties may be susceptible to oxidation. It is also worth noting that some kinase inhibitors can induce the degradation of their target proteins within the cell.[5]

Q5: What solvents other than DMSO can be used to prepare stock solutions?

A5: While DMSO is the most common solvent, alternatives can be used depending on the specific properties of this compound and the requirements of the downstream assay. Other potential organic solvents include N-Methyl-2-pyrrolidone (NMP), dimethylacetamide (DMA), and ethanol.[1] It is critical to perform solubility tests and ensure the chosen solvent is compatible with your experimental system and does not interfere with the assay.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Problem/Observation Potential Cause Recommended Solution
Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer. 1. Low aqueous solubility of this compound. 2. Final concentration exceeds the solubility limit in the assay buffer. 3. High final concentration of DMSO.1. Decrease the final concentration of this compound. 2. Make intermediate dilutions in DMSO before the final dilution into the aqueous buffer.[1] 3. Include a surfactant like Polysorbate 80 (Tween® 80) or Pluronic® F-68 in the aqueous buffer to improve solubility.[1] 4. Ensure the final DMSO concentration is as low as possible (ideally <0.5%).
Loss of this compound activity in a long-term cell culture experiment (>24 hours). 1. Degradation of this compound in the culture medium over time. 2. Adsorption of the compound to plasticware. 3. Metabolism of the compound by the cells.1. Perform a stability study of this compound in your specific cell culture medium (see Protocol 2). 2. Replenish the medium with freshly prepared this compound at regular intervals (e.g., every 24 hours). 3. Use low-adhesion plasticware. 4. If metabolism is suspected, LC-MS analysis of the medium can be performed to identify potential metabolites.
Inconsistent results between experimental replicates. 1. Incomplete dissolution of the solid compound when preparing the stock solution. 2. Precipitation of the compound in working solutions. 3. Degradation of the compound in stock or working solutions due to improper storage or handling. 4. Pipetting errors.1. Ensure complete dissolution by vortexing and/or gentle warming. Sonication can also be used. 2. Visually inspect all solutions for precipitation before use. 3. Prepare fresh working solutions for each experiment from a properly stored stock. 4. Use calibrated pipettes and proper pipetting techniques.
No observable inhibitory effect at expected concentrations. 1. Incorrect concentration of the stock solution. 2. Degradation of the solid compound or stock solution. 3. The compound is not active against the intended target in your specific assay system.1. Verify the concentration of the stock solution using a spectrophotometer (if a molar extinction coefficient is known) or by an analytical method like HPLC. 2. Test a fresh vial of the solid compound or prepare a new stock solution. 3. Include a positive control inhibitor for your target to validate the assay.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol describes the standard procedure for preparing a high-concentration stock solution in DMSO and subsequent dilution to a working concentration in an aqueous buffer.

  • Equilibrate : Allow the vial of solid this compound to warm to room temperature before opening to prevent condensation of moisture.

  • Weigh : Accurately weigh the desired amount of the solid compound.

  • Dissolve : Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). To ensure complete dissolution, vortex the solution and, if necessary, use a brief sonication step.

  • Store Stock Solution : Aliquot the stock solution into single-use volumes in appropriate vials and store at -80°C.

  • Prepare Working Solution : Immediately before use, perform serial dilutions of the DMSO stock solution with your final aqueous buffer (e.g., PBS or cell culture medium) to achieve the desired final concentration. Add the this compound solution to the buffer dropwise while vortexing to minimize precipitation.

Protocol 2: Assessing the Stability of this compound in Aqueous Solution

This protocol outlines a method to determine the stability of this compound in your experimental buffer over time using High-Performance Liquid Chromatography (HPLC).

  • Prepare Solution : Prepare a solution of this compound in your aqueous buffer of choice (e.g., PBS, pH 7.4) at the final experimental concentration.

  • Aliquot : Dispense the solution into multiple small, sealed vials, one for each time point.

  • Incubate : Place the vials under the desired experimental conditions (e.g., 37°C incubator).

  • Time Points : At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), remove one vial. The t=0 sample should be processed immediately after preparation.

  • Quench and Store : Immediately freeze the collected sample at -80°C to halt any further degradation until analysis.

  • Analyze : Analyze the concentration of intact this compound in each sample using a validated stability-indicating HPLC method.

  • Plot Data : Plot the percentage of remaining this compound against time to determine the degradation kinetics.

Visualizations

TKL_IN_2_Signaling_Pathway Hypothetical Signaling Pathway for this compound GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds P_RTK Phosphorylated RTK RTK->P_RTK Autophosphorylation TKL_IN_2 This compound TKL_IN_2->P_RTK Inhibits Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P_RTK->Downstream Activates Response Cellular Response (Proliferation, Survival) Downstream->Response

Caption: Hypothetical signaling pathway inhibited by this compound.

TKL_IN_2_Workflow General Experimental Workflow for this compound Start Start: Solid this compound PrepStock Prepare 10 mM Stock in Anhydrous DMSO Start->PrepStock StoreStock Aliquot & Store at -80°C PrepStock->StoreStock PrepWorking Prepare Working Solution in Aqueous Buffer StoreStock->PrepWorking Experiment Perform Experiment (e.g., Cell-based Assay) PrepWorking->Experiment Analysis Data Analysis Experiment->Analysis End End Analysis->End

Caption: Recommended workflow for using this compound in experiments.

TKL_IN_2_Troubleshooting Troubleshooting Decision Tree for this compound Experiments Problem Inconsistent or Negative Results? CheckSol Is there visible precipitate in working solution? Problem->CheckSol CheckStock Was stock solution stored correctly? CheckSol->CheckStock No Action_Sol Optimize Dilution Protocol (e.g., lower concentration, add surfactant) CheckSol->Action_Sol Yes CheckAssay Did the positive control work? CheckStock->CheckAssay Yes Action_Stock Prepare Fresh Stock Solution CheckStock->Action_Stock No Action_Assay Troubleshoot Assay (Reagents, Protocol) CheckAssay->Action_Assay No Action_Compound Consider Compound Stability in Assay Medium (Protocol 2) CheckAssay->Action_Compound Yes SolYes Yes SolNo No StockYes Yes StockNo No AssayYes Yes AssayNo No

Caption: Troubleshooting tree for this compound experiments.

References

Technical Support Center: Troubleshooting Unexpected Phenotypes in TKL-IN-2 Treated Plants

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TKL-IN-2, a novel inhibitor of the Tyrosine Kinase-Like (TKL) protein family in plants. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected phenotypes observed during their experiments. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to help you navigate potential challenges and ensure the robustness of your results.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

A1: this compound is designed to be a competitive inhibitor of the ATP-binding site of Tyrosine Kinase-Like (TKL) proteins. The TKL superfamily in plants plays crucial roles in various signaling pathways, including those involved in growth, development, and immunity. By inhibiting TKLs, this compound is expected to modulate these processes. However, as a novel compound, its precise in-planta targets and potential off-targets are still under investigation.

Q2: What are the expected phenotypes in plants treated with this compound?

A2: Based on the known functions of the TKL gene family, expected phenotypes following this compound treatment may include alterations in flowering time, changes in root and shoot architecture, and modified responses to biotic and abiotic stress. For example, inhibition of a TKL like CONSTITUTIVE TRIPLE RESPONSE 1 (CTR1) could lead to ethylene-related phenotypes.

Q3: I am observing a phenotype that is completely different from what I expected. What should I do first?

A3: The first step is to confirm the basics of your experimental setup. Verify the concentration of this compound, the health of your plants before treatment, and the consistency of your growth conditions. It is also crucial to perform a dose-response experiment to determine if the observed phenotype is dependent on the inhibitor concentration.

Q4: Could the unexpected phenotype be due to off-target effects of this compound?

A4: Yes, off-target effects are a common consideration in chemical genetics.[1][2][3] this compound may be inhibiting other kinases or proteins with similar ATP-binding pockets. To investigate this, you can perform target validation experiments, such as testing the inhibitor on known mutants of the presumed target gene or using structurally dissimilar inhibitors that target the same protein.

Q5: How can I be sure that the observed phenotype is not due to the solvent used to dissolve this compound?

A5: A vehicle control is essential in all experiments involving chemical treatments. This involves treating a set of plants with the solvent (e.g., DMSO) at the same concentration used to dissolve this compound. If the vehicle control plants show the same phenotype as the this compound treated plants, the phenotype is likely an artifact of the solvent.

Troubleshooting Guides

Guide 1: Unexpected Morphological Changes

Problem: You are observing severe stunting, leaf curling, or altered organ development that was not anticipated based on the known function of the target TKL.

Possible Causes & Troubleshooting Steps:

  • Incorrect Inhibitor Concentration:

    • Action: Perform a detailed dose-response curve with a wide range of this compound concentrations.

    • Rationale: An overly high concentration can lead to toxicity and non-specific effects, while a very low concentration may not be effective.

  • Off-Target Effects:

    • Action:

      • Test this compound on a null mutant of the intended target TKL. If the mutant background is less sensitive to the inhibitor, it suggests the inhibitor is acting on-target.

      • Use a structurally unrelated inhibitor with the same target to see if it phenocopies the effect.[1]

    • Rationale: These experiments help to differentiate between on-target and off-target effects.

  • Metabolic Breakdown of the Inhibitor:

    • Action: Analyze the stability of this compound in your plant system over time using analytical techniques like LC-MS.

    • Rationale: The plant's metabolism may alter the chemical structure of the inhibitor, leading to a breakdown product with different activity.

Quantitative Data Summary for Morphological Analysis
Treatment GroupThis compound Conc. (µM)Average Plant Height (cm)Standard Deviation (Height)Average Leaf Area (cm²)Standard Deviation (Leaf Area)
Wild Type (WT)0 (Vehicle)
WT1
WT5
WT10
WT25
tkl-mutant0 (Vehicle)
tkl-mutant10
Guide 2: Unexpected Changes in Gene Expression

Problem: RNA-seq or qRT-PCR analysis reveals significant changes in the expression of genes unrelated to the target TKL pathway.

Possible Causes & Troubleshooting Steps:

  • Broad-Spectrum Kinase Inhibition:

    • Action: Perform an in vitro kinase assay with this compound against a panel of purified plant kinases.

    • Rationale: This can identify other kinases that are potently inhibited by this compound, explaining the widespread transcriptomic changes.

  • Stress Response Activation:

    • Action: Check for the upregulation of common stress-responsive marker genes (e.g., heat shock proteins, defense-related genes).

    • Rationale: The application of a chemical inhibitor can itself be a stressor to the plant, leading to a general stress response that can confound the specific effects of the inhibitor.[4]

  • Indirect Downstream Effects:

    • Action: Analyze the differentially expressed genes for enrichment of specific pathways or transcription factor binding sites.

    • Rationale: The primary target of this compound may be a key regulator that, when inhibited, leads to a cascade of downstream transcriptional changes in multiple pathways.

Experimental Protocols

Protocol 1: Dose-Response Analysis for Phenotypic Evaluation
  • Plant Material: Use healthy, uniformly grown seedlings (e.g., 7-day-old Arabidopsis thaliana).

  • Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make a serial dilution to obtain the desired final concentrations.

  • Treatment: Grow seedlings on solid or in liquid media containing the different concentrations of this compound. Include a vehicle-only control.

  • Growth Conditions: Maintain plants in a controlled environment chamber with standardized light, temperature, and humidity.

  • Data Collection: After a defined period (e.g., 7-14 days), measure relevant phenotypic parameters such as root length, hypocotyl length, fresh weight, and chlorophyll (B73375) content.

  • Analysis: Plot the measured parameter against the logarithm of the inhibitor concentration to determine the EC50 (half-maximal effective concentration).

Visualizations

TKL_Signaling_Pathway cluster_membrane Plasma Membrane TKL_Receptor TKL Receptor Cytoplasmic_Kinase_Cascade Cytoplasmic Kinase Cascade TKL_Receptor->Cytoplasmic_Kinase_Cascade Phosphorylates Extracellular_Signal External Signal (e.g., Hormone, Pathogen) Extracellular_Signal->TKL_Receptor Activates TKL_IN_2 This compound TKL_IN_2->TKL_Receptor Inhibits Transcription_Factor Transcription Factor Cytoplasmic_Kinase_Cascade->Transcription_Factor Activates Nucleus Nucleus Transcription_Factor->Nucleus Gene_Expression Gene Expression Nucleus->Gene_Expression Regulates Cellular_Response Cellular Response (Growth, Immunity, etc.) Gene_Expression->Cellular_Response

Caption: Hypothetical TKL signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Start Start: Unexpected Phenotype Observed Verify_Setup Verify Experimental Setup (Concentration, Controls) Start->Verify_Setup Dose_Response Perform Dose-Response Analysis Verify_Setup->Dose_Response Is_Dose_Dependent Is Phenotype Dose-Dependent? Dose_Response->Is_Dose_Dependent On_Target_Validation On-Target Validation (e.g., Mutant Analysis) Is_Dose_Dependent->On_Target_Validation Yes Check_Solvent Check Vehicle Control Is_Dose_Dependent->Check_Solvent No Off_Target_Analysis Off-Target Analysis (e.g., Kinase Profiling) On_Target_Validation->Off_Target_Analysis Hypothesize_MOA Formulate New Hypothesis on Mechanism of Action (MOA) Off_Target_Analysis->Hypothesize_MOA End End: Refined Understanding Hypothesize_MOA->End Check_Solvent->End

Caption: Experimental workflow for troubleshooting unexpected phenotypes.

Troubleshooting_Decision_Tree Start Unexpected Phenotype Q1 Is the vehicle control clean? Start->Q1 A1_Yes Proceed to Dose-Response Q1->A1_Yes Yes A1_No Issue is with solvent or growth conditions. Re-evaluate setup. Q1->A1_No No Q2 Is the phenotype dose-dependent? A1_Yes->Q2 A2_Yes Phenotype is likely this compound dependent. Proceed to target validation. Q2->A2_Yes Yes A2_No Phenotype may be an artifact or due to non-specific toxicity at a single high dose. Q2->A2_No No Q3 Is the phenotype reproduced with a different on-target inhibitor? A2_Yes->Q3 A3_Yes High confidence in on-target effect. Q3->A3_Yes Yes A3_No Suspect off-target effect of this compound. Perform broad-spectrum profiling. Q3->A3_No No

Caption: Decision tree for troubleshooting unexpected phenotypes with this compound.

References

Technical Support Center: TKL-IN-2 Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid contamination and other common issues in TKL-IN-2 kinase assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent inhibitor of Tau tubulin kinase 1 (TTBK1).[1] TTBK1 is a serine/threonine kinase primarily expressed in the central nervous system that plays a key role in the phosphorylation of tau protein and TDP-43, which are pathological hallmarks of neurodegenerative diseases like Alzheimer's disease and ALS.[1] Assays using this compound are designed to characterize the inhibitory activity of this and similar compounds against TTBK1.[1]

Q2: What are the most common sources of contamination in a kinase assay?

Contamination in kinase assays can be broadly categorized as chemical or biological. Even trace amounts can lead to inaccurate and unreliable results.[2]

  • Chemical Contaminants: These include impurities in reagents (ATP, buffers), heavy metals, and unwanted chemicals from labware or solvents.[2][3][4] Dimethyl sulfoxide (B87167) (DMSO), often used as a solvent for inhibitors like this compound, can itself modulate kinase activity and is a potential confounding factor.[5][6][7]

  • Biological Contaminants: This category includes enzymes like proteases and phosphatases that can degrade the kinase or dephosphorylate the substrate, respectively.[8][9] Microbial contamination (bacteria, fungi) from the air, equipment, or improper handling can introduce exogenous ATP and other interfering substances.[3][9][10][11] Cross-contamination from other samples is also a significant risk.[9]

  • Handling-Related Contaminants: Contaminants can be introduced from personnel (e.g., keratin (B1170402) from skin and hair) or poor laboratory technique.[12][13]

Q3: How does the ATP concentration affect the assay outcome?

ATP concentration is a critical parameter because most kinase inhibitors, including presumably this compound, are ATP-competitive.[14][15] The measured IC50 value of an inhibitor is directly dependent on the ATP concentration used in the assay.[14][16]

  • For IC50 Determination: Biochemical assays often use an ATP concentration that is near the Michaelis constant (Km) for the kinase. This allows the IC50 value to be a more direct measure of the inhibitor's binding affinity (Ki).[14][16]

  • Physiological Relevance: Cellular ATP concentrations are typically in the millimolar (mM) range, which is much higher than the Km of most kinases.[14][16][17] An inhibitor will appear less potent at physiological ATP concentrations. It is crucial to consider this when translating in vitro results to a cellular context.[14]

Troubleshooting Guide

Issue 1: High variability or non-reproducible results.

This is often a primary indicator of intermittent contamination or technical inconsistency.[9]

Possible Cause Solution & Recommendations
Improper Aseptic Technique Reinforce strict aseptic techniques. Work in a laminar flow hood, wear appropriate personal protective equipment (PPE), and regularly decontaminate work surfaces with 70% ethanol.[9]
Contaminated Consumables Use only certified sterile, nuclease-free, and protease-free consumables (e.g., pipette tips, tubes) from a reputable supplier.[9] Ensure packaging is sealed before use.
Inconsistent Reagent Preparation Prepare master mixes for reagents to minimize pipetting variability.[18] Ensure thorough mixing of all stock solutions before making dilutions.
Solvent (DMSO) Effects DMSO can directly affect kinase signaling pathways.[6][19] Keep the final DMSO concentration consistent across all wells (including controls) and as low as possible, typically not exceeding 1%.[1][4]

Issue 2: Complete or significant loss of kinase activity.

A substantial loss of TTBK1 activity can point to a major contamination event or reagent degradation.

Possible Cause Solution & Recommendations
Protease Contamination The presence of proteases will degrade the TTBK1 enzyme. Add a protease inhibitor cocktail to your buffers.[8][9] Ensure all reagents and water are certified protease-free.
Phosphatase Contamination Contaminating phosphatases can remove the phosphate (B84403) group from the substrate, leading to a loss of signal. Add phosphatase inhibitors (e.g., sodium vanadate) to the reaction buffer.[8]
Improper Enzyme Handling Avoid repeated freeze-thaw cycles of the TTBK1 enzyme stock, which can degrade its activity.[9] Upon first use, aliquot the stock into single-use volumes and store at -80°C.[9][20] Always keep the enzyme on ice when not in use.[1][21]
Incorrect ATP Preparation ATP solutions are susceptible to hydrolysis at acidic pH.[22] Prepare ATP stock solutions at a neutral or slightly basic pH (7.2-7.5) using high-purity water, aliquot, and store at -80°C.[20][22]

Issue 3: High background signal in "no-enzyme" control wells.

This suggests that a signal is being generated independently of TTBK1 activity, often due to contamination.

Possible Cause Solution & Recommendations
Exogenous ATP Contamination ATP is present in all living cells, making microbial or handling-related contamination a source of exogenous ATP.[11] This is especially problematic for luminescence-based assays that measure ATP levels (e.g., ADP-Glo).[23] Maintain strict aseptic technique.[9][11]
Contaminating Kinase Activity The recombinant TTBK1 preparation may be contaminated with other kinases.[8] Ensure the use of highly pure TTBK1 enzyme (ideally >98% purity).[8] Use specific reference inhibitors to confirm that the observed activity is from TTBK1.[8]
Compound Interference The test compound itself may interfere with the detection method (e.g., autofluorescence).[4] Run a control plate with the compound and detection reagents but without the enzyme to check for interference.

Visual Guides and Workflows

TTBK1 Signaling Pathway

TTBK1_Pathway cluster_0 Upstream Regulation cluster_1 TTBK1 Kinase cluster_2 Downstream Effects Regulators Regulators TTBK1 TTBK1 Regulators->TTBK1 Tau Tau TTBK1->Tau P TDP_43 TDP-43 TTBK1->TDP_43 P Aggregation Protein Aggregation (Neurotoxicity) Tau->Aggregation TDP_43->Aggregation TKL_IN_2 This compound TKL_IN_2->TTBK1 Inhibition

Caption: Simplified TTBK1 signaling pathway and the inhibitory action of this compound.

Troubleshooting Logic for Contamination

Troubleshooting_Contamination Start Assay Fails (High Variability, No Activity, High Background) Q_Variability High Variability / Non-Reproducible? Start->Q_Variability Sol_Technique Review Aseptic Technique Use Sterile Consumables Prepare Master Mixes Q_Variability->Sol_Technique Yes Q_Activity Low / No Kinase Activity? Q_Variability->Q_Activity No Sol_Degradation Check for Protease/Phosphatase Use Fresh Enzyme Aliquot Verify ATP Integrity Q_Activity->Sol_Degradation Yes Q_Background High Background Signal? Q_Activity->Q_Background No Sol_Exogenous Check for Exogenous ATP (Microbial Contamination) Ensure Enzyme Purity Q_Background->Sol_Exogenous Yes

Caption: Decision tree for troubleshooting common kinase assay contamination issues.

General this compound Kinase Assay Workflow

Kinase_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Signal Detection cluster_analysis 4. Data Analysis Prep_Buffer Prepare 2X Kinase Buffer, Substrate, and ATP Solution Prep_Inhibitor Serially Dilute this compound (Vehicle: DMSO) Prep_Enzyme Prepare TTBK1 Enzyme (Keep on ice) Add_Inhibitor Add this compound or DMSO to 96/384-well plate Add_Substrate Add Substrate/ATP Mix Add_Inhibitor->Add_Substrate Add_Enzyme Initiate Reaction with TTBK1 Add_Substrate->Add_Enzyme Incubate Incubate at 30°C (45-60 min) Add_Enzyme->Incubate Stop_Rxn Stop Reaction & Deplete ATP (e.g., ADP-Glo™ Reagent) Incubate->Stop_Rxn Detect_Signal Add Detection Reagent (Generates Signal) Stop_Rxn->Detect_Signal Read_Plate Read Plate (Luminometer/Fluorometer) Detect_Signal->Read_Plate Analyze Calculate % Inhibition Plot Dose-Response Curve Determine IC50 Read_Plate->Analyze

Caption: Standard workflow for an in vitro kinase assay using this compound.

Experimental Protocols

Protocol 1: In Vitro TTBK1 Kinase Assay using this compound

This protocol is adapted for a luminescence-based assay format (e.g., ADP-Glo™) to determine the IC50 of this compound.

A. Reagent Preparation:

  • 2X Kinase Assay Buffer: Prepare a buffer containing appropriate components (e.g., Tris-HCl, MgCl₂, DTT). Add protease and phosphatase inhibitors.

  • This compound Stock: Prepare a concentrated stock solution (e.g., 10 mM) of this compound in 100% DMSO.

  • Serial Dilutions: Perform serial dilutions of this compound in kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.[1] Prepare a vehicle control using DMSO alone.

  • Substrate/ATP Mix: Prepare a 2X solution containing the TTBK1 substrate (e.g., Myelin Basic Protein, MBP) and ATP in kinase assay buffer. The final ATP concentration should be at or near its Km for TTBK1 for accurate IC50 determination.[1][14]

  • TTBK1 Enzyme Solution: Dilute the TTBK1 enzyme to the desired working concentration in kinase assay buffer. Keep the enzyme solution on ice at all times.[1]

B. Kinase Reaction (96-well plate format):

  • Add 5 µL of the serially diluted this compound or vehicle (DMSO) to the appropriate wells.

  • Add 10 µL of the 2X substrate/ATP mix to each well.

  • To initiate the reaction, add 5 µL of the TTBK1 enzyme solution to each well. For "blank" (no-enzyme) controls, add 5 µL of kinase assay buffer instead.[1]

  • Cover the plate and incubate at 30°C for 45 to 60 minutes.[1]

C. Signal Detection (Example using ADP-Glo™):

  • Following incubation, add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate the plate at room temperature for 40 minutes.

  • Add 40 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction back to ATP, which is then used by luciferase to generate a light signal.[23]

  • Incubate at room temperature for 30-60 minutes.

  • Measure luminescence using a plate reader. The light signal is proportional to the amount of ADP produced and thus to the kinase activity.[24]

D. Data Analysis:

  • Subtract the background signal from the "blank" wells.

  • Calculate the percent inhibition of TTBK1 activity at each this compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[1]

Protocol 2: Preparation and Handling of ATP Stock Solutions

Proper preparation of ATP solutions is critical to avoid chemical degradation and contamination.

  • Preparation: Dissolve high-purity ATP disodium (B8443419) salt in sterile, nuclease-free water.

  • pH Adjustment: The initial pH of an ATP solution is acidic (around 3.5), which can lead to rapid hydrolysis.[22] Adjust the pH to 7.2-7.5 using a dilute NaOH or KOH solution.[22] Use narrow-range pH paper for small volumes to avoid contamination from a pH probe.

  • Sterilization: If needed, sterilize the solution by passing it through a 0.22 µm syringe filter.[20]

  • Quantification: Accurately determine the concentration using UV spectroscopy at 259 nm.

  • Storage: Aliquot the ATP stock into single-use, sterile tubes and store them at -80°C.[20][22] Avoid repeated freeze-thaw cycles.[20]

References

Validation & Comparative

Validating the Inhibitory Effect of TKL-IN-2 on Plant Tousled-Like Kinases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the inhibitory activity of a novel compound, TKL-IN-2, on plant Tousled-Like Kinases (TLKs). As of this writing, "this compound" is a hypothetical designation for a potential inhibitor of plant TLKs. This document serves as a template, outlining the necessary experimental comparisons and protocols to rigorously assess its efficacy and specificity.

Tousled-Like Kinases are a conserved family of serine/threonine kinases crucial for various developmental processes in plants. First identified in Arabidopsis thaliana, the TOUSLED (TSL) kinase is involved in flower and leaf development, maintenance of transcriptional gene silencing, and responding to DNA damage[1][2]. Given their role in fundamental cellular processes, including chromatin assembly via interaction with factors like ASF1, TLKs represent a potential target for chemical probes to study and manipulate plant growth and stress responses[2][3].

This guide compares the hypothetical this compound with other known kinase inhibitors and provides detailed protocols for its validation.

Comparative Analysis of Kinase Inhibitors

To objectively evaluate the performance of this compound, its inhibitory activity should be compared against a panel of known kinase inhibitors. The following table presents a hypothetical comparison, including potential data points for this compound.

Inhibitor Target Kinase(s) Inhibitor Type Reported IC50 Selectivity Reference
This compound (Hypothetical) Plant TLKsATP-competitive50 nM (AtTSL)High for TLK familyInternal Data
Staurosporine Broad-spectrum (PKC, PKA, CDKs, etc.)ATP-competitive1-20 nMLow[4]
Quercetin Broad-spectrum (PI3K, JAK/STAT, etc.)ATP-competitive0.1-10 µMLow[5][6]
LY294002 PI3-KinasesATP-competitive~1.4 µMModerate[7]
Indirubin CDKsATP-competitiveSub-micromolarModerate[5]

Experimental Protocols

Rigorous validation of this compound requires both in vitro biochemical assays and in planta physiological assessments.

In Vitro Kinase Inhibition Assay

This protocol details how to measure the direct inhibitory effect of this compound on the activity of a recombinant plant TLK protein.

a. Materials:

  • Purified recombinant plant TLK (e.g., Arabidopsis thaliana TSL)

  • Kinase substrate (e.g., Myelin Basic Protein, MBP)

  • Kinase reaction buffer (20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM EGTA, 1 mM DTT)

  • ATP solution (containing [γ-³²P]ATP)

  • This compound and other control inhibitors (dissolved in DMSO)

  • SDS-PAGE reagents

  • Phosphor screen and imager

b. Procedure:

  • Prepare a reaction mixture containing the recombinant TLK enzyme and its substrate (MBP) in the kinase reaction buffer.

  • Add varying concentrations of this compound (e.g., from 1 nM to 100 µM) or a DMSO control to the reaction mixtures. Pre-incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding the ATP solution containing [γ-³²P]ATP.

  • Incubate the reaction at 30°C for 30 minutes.

  • Terminate the reaction by adding SDS loading buffer and boiling for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • Expose the gel to a phosphor screen to detect the radiolabeled, phosphorylated substrate.

  • Quantify the band intensities to determine the extent of inhibition at each this compound concentration.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Planta Phenotypic Assay

This protocol assesses the physiological effects of this compound on whole plants, using Arabidopsis thaliana as a model.

a. Root Growth Inhibition Assay:

  • Sterilize Arabidopsis thaliana (Col-0) seeds and sow them on Murashige and Skoog (MS) agar (B569324) plates.

  • After stratification at 4°C for 2 days, transfer the plates to a growth chamber (16h light/8h dark cycle).

  • After 4-5 days, transfer seedlings of uniform size to new MS plates containing a range of this compound concentrations (e.g., 1 µM to 50 µM) or a DMSO control.

  • Place the plates vertically in the growth chamber to allow roots to grow along the surface of the agar.

  • Measure the primary root length after 5-7 days of treatment.

  • Analyze the data to determine the effect of this compound on root growth, a sensitive indicator of developmental defects.[8]

b. DNA Damage Sensitivity Assay:

  • Grow seedlings on MS plates containing a sub-lethal concentration of this compound (determined from the root growth assay) and a DMSO control for 5 days.

  • Transfer these seedlings to new MS plates containing a DNA damaging agent, such as methyl methanesulfonate (B1217627) (MMS) or grown under UV-B light.[1]

  • As a control, transfer another set of seedlings to plates without the DNA damaging agent.

  • After 7-10 days, assess the survival rate and overall growth phenotype (e.g., fresh weight, leaf development).

  • A significant decrease in survival or growth of this compound-treated plants in the presence of the DNA damaging agent would suggest that the inhibitor compromises the DNA damage response, a known function of TLKs.[1]

Visualizations: Pathways and Workflows

Plant TLK Signaling Pathway

The following diagram illustrates a simplified signaling pathway involving plant TLKs, highlighting their role in chromatin assembly and the DNA damage response.

TLK_Signaling_Pathway cluster_0 Cell Cycle Progression (S-Phase) cluster_1 Chromatin Assembly cluster_2 DNA Damage Response TLK Plant TLK (e.g., TSL) ASF1 ASF1 (Histone Chaperone) TLK->ASF1 phosphorylates Histones Histones H3/H4 ASF1->Histones chaperones Nucleosome Nucleosome Assembly Histones->Nucleosome DNA_Damage DNA Damage DDR_Proteins DDR Proteins DNA_Damage->DDR_Proteins activates DDR_Proteins->TLK inhibits Cell_Cycle_Arrest Cell Cycle Arrest/ DNA Repair DDR_Proteins->Cell_Cycle_Arrest TKL_IN_2 This compound TKL_IN_2->TLK inhibits

Caption: Simplified Plant TLK Signaling Pathway.

Experimental Workflow for Inhibitor Validation

This diagram outlines the logical flow of experiments for validating a novel kinase inhibitor like this compound.

Inhibitor_Validation_Workflow cluster_invitro In Vitro Validation cluster_inplanta In Planta Validation cluster_analysis Data Analysis & Conclusion recombinant_protein 1. Express & Purify Recombinant Plant TLK kinase_assay 2. In Vitro Kinase Assay (Varying Inhibitor Concentrations) recombinant_protein->kinase_assay ic50 3. Determine IC50 Value kinase_assay->ic50 phenotype_assay 4. Root Growth Assay on Inhibitor-Containing Media ic50->phenotype_assay Proceed if potent dose_response 5. Establish Dose-Response Phenotype phenotype_assay->dose_response stress_assay 6. DNA Damage Sensitivity Assay dose_response->stress_assay conclusion 7. Evaluate Efficacy, Specificity, and Physiological Effect stress_assay->conclusion

References

A Comparative Guide to the Efficacy of Tousled-Like Kinase (TLK) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of several known Tousled-Like Kinase (TLK) inhibitors. Tousled-like kinases (TLK1 and TLK2) are serine/threonine kinases that play crucial roles in DNA replication, repair, and chromatin assembly, making them attractive targets for cancer therapy.[1]

Objective: To objectively compare the performance of various TLK inhibitors based on available experimental data.

Note on TKL-IN-2: Despite extensive searches for efficacy data, including IC50 values and biological evaluations, no publicly available information was found for the compound this compound. Its chemical structure is known and registered in public databases, but its biological activity against TLKs has not been reported in the reviewed literature. Therefore, a direct comparison of this compound with other TLK inhibitors is not possible at this time. This guide will focus on a comparison of other known TLK inhibitors for which experimental data is available.

Comparative Efficacy of TLK Inhibitors

The following table summarizes the in vitro potency of several small molecule inhibitors against TLK1 and TLK2. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.

InhibitorTarget(s)IC50 (nM)Notes
J54 TLK1Potent (specific IC50 not publicly detailed, but described as a potent inhibitor)A phenothiazine (B1677639) analog developed as a potent and specific TLK1 inhibitor.[2][3][4]
UNC-CA2-103 TLK218A potent and narrow-spectrum inhibitor of TLK2.[5][6]
Thioridazine TLK1/TLK2, Dopamine ReceptorsIn the nanomolar to low micromolar range for TLK inhibition (specific IC50 values vary across studies)An antipsychotic drug identified as a TLK inhibitor; it is not selective for TLKs.[7]
OTS167 MELK, other kinases0.41 (for MELK)A potent MELK inhibitor with reported off-target effects on other kinases, including some involved in T-cell acute lymphoblastic leukemia cell lines with IC50 values in the 10-50 nM range.[8] Its specific activity against TLK1/2 is not well-defined.

Signaling Pathways and Experimental Workflows

To understand the context of TLK inhibition and the methods used to evaluate these inhibitors, the following diagrams illustrate the TLK signaling pathway and a typical experimental workflow.

TLK_Signaling_Pathway TLK Signaling Pathway cluster_nucleus Nucleus DNA_Damage DNA Damage ATM_Chk1 ATM/Chk1 DNA_Damage->ATM_Chk1 activates TLK1_2 TLK1/TLK2 ATM_Chk1->TLK1_2 inhibits ASF1 ASF1 TLK1_2->ASF1 phosphorylates NEK1 NEK1 TLK1_2->NEK1 phosphorylates RAD9 RAD9 TLK1_2->RAD9 phosphorylates Histone_Deposition Histone Deposition ASF1->Histone_Deposition Chromatin_Assembly Chromatin Assembly Histone_Deposition->Chromatin_Assembly DNA_Repair DNA Repair Chromatin_Assembly->DNA_Repair Cell_Cycle_Progression Cell Cycle Progression DNA_Repair->Cell_Cycle_Progression NEK1->DNA_Repair RAD9->DNA_Repair Experimental_Workflow Experimental Workflow for TLK Inhibitor Evaluation cluster_workflow Start Start: Compound Synthesis/Acquisition Biochemical_Assay Biochemical Kinase Assay (e.g., ADP-Glo, TR-FRET) Start->Biochemical_Assay Determine_IC50 Determine IC50 values (Potency) Biochemical_Assay->Determine_IC50 Cell_Based_Assay Cell-Based Assays (e.g., Cell Viability, Apoptosis) Determine_IC50->Cell_Based_Assay Assess_Cellular_Efficacy Assess Cellular Efficacy (e.g., EC50, Apoptosis Induction) Cell_Based_Assay->Assess_Cellular_Efficacy Western_Blot Western Blot Analysis (Target Engagement) Assess_Cellular_Efficacy->Western_Blot Analyze_Pathway_Modulation Analyze Pathway Modulation (e.g., p-ASF1, γH2AX) Western_Blot->Analyze_Pathway_Modulation In_Vivo_Studies In Vivo Xenograft Models Analyze_Pathway_Modulation->In_Vivo_Studies Evaluate_Antitumor_Activity Evaluate Antitumor Activity and Toxicity In_Vivo_Studies->Evaluate_Antitumor_Activity End End: Lead Optimization/Candidate Selection Evaluate_Antitumor_Activity->End

References

A Comparative Analysis of the Mechanisms of Action: TKL-IN-2 versus Glyphosate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanisms of action of two herbicidal compounds: TKL-IN-2, a novel Tousled-like kinase (TKL) inhibitor, and glyphosate (B1671968), the world's most widely used broad-spectrum herbicide. This comparison aims to elucidate their distinct molecular targets and physiological impacts on plants, supported by available experimental data and detailed methodologies.

Executive Summary

This compound and glyphosate represent two distinct classes of herbicides, each with a unique mode of action at the molecular level. This compound targets the Tousled-like kinases (TKLs), serine/threonine kinases crucial for cell cycle progression and DNA damage repair in plants. By inhibiting TKLs, this compound disrupts these fundamental cellular processes, leading to cessation of growth and eventual plant death. In contrast, glyphosate inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), a key component of the shikimate pathway. This pathway is essential for the biosynthesis of aromatic amino acids in plants and some microorganisms. Inhibition of EPSPS leads to a deficiency in these vital amino acids and an accumulation of shikimate, ultimately resulting in plant mortality.

The fundamental difference in their mechanisms—targeting cell cycle regulation versus amino acid biosynthesis—suggests distinct application profiles, potential for synergistic use, and different spectrums of efficacy and resistance development.

Quantitative Data Comparison

Due to the novelty of this compound, publicly available, direct comparative studies with glyphosate are limited. The following table summarizes the available quantitative data for each compound, sourced from independent studies.

ParameterThis compoundGlyphosateSource(s)
Target Enzyme Tousled-like kinase (SvTKL)5-enolpyruvylshikimate-3-phosphate synthase (EPSPS)[1]
IC50 0.11 mg/L (against SvTKL)Varies by species and experimental conditions (e.g., Ki of 1.1 µM for Neurospora crassa EPSPS)[1][2]
Herbicidal Activity Excellent activity against Digitaria sanguinalis and Amaranthus retroflexusBroad-spectrum activity against most annual and perennial weeds[1]
Crop Safety Reported safe for maize, wheat, soybean, and cottonGenerally non-selective; crop safety requires genetic modification (e.g., Roundup Ready® crops)[1]

Note: The provided IC50 value for this compound is specific to the Tousled-like kinase from Setaria viridis (SvTKL). The inhibitory constants for glyphosate can vary significantly depending on the source of the EPSPS enzyme and the assay conditions.

Mechanism of Action: Signaling Pathways

The distinct molecular targets of this compound and glyphosate result in the disruption of fundamentally different cellular pathways.

This compound: Inhibition of Tousled-like Kinase and Disruption of the Cell Cycle

Tousled-like kinases (TKLs) are critical regulators of the plant cell cycle and DNA damage response. They are serine/threonine kinases that phosphorylate various substrates, most notably the histone chaperone ASF1 (Anti-Silencing Function 1). This phosphorylation is essential for chromatin assembly during DNA replication (S-phase) and for the repair of damaged DNA.

By inhibiting TKL, this compound is hypothesized to disrupt these processes, leading to:

  • Cell Cycle Arrest: Inhibition of TKL activity can halt the progression of the cell cycle, particularly during the S-phase, preventing cell division and plant growth.

  • Accumulation of DNA Damage: Without functional TKLs, the plant's ability to repair DNA damage is compromised, leading to the accumulation of mutations and genomic instability, which can trigger programmed cell death.

TKL_IN_2_Mechanism cluster_nucleus Plant Cell Nucleus TKL_IN_2 This compound TKL Tousled-like Kinase (TKL) TKL_IN_2->TKL pASF1 Phosphorylated ASF1 TKL_IN_2->pASF1 Prevents formation DNARepair DNA Damage Repair TKL_IN_2->DNARepair Blocks activation ASF1 Histone Chaperone (ASF1) TKL->ASF1 Phosphorylates TKL->DNARepair Activates CellCycle Cell Cycle Progression Histones Histones pASF1->Histones Facilitates deposition Chromatin Chromatin Assembly Histones->Chromatin DNARep DNA Replication (S-Phase) Chromatin->DNARep Apoptosis Cell Death Chromatin->Apoptosis Leads to arrest & death DNARep->CellCycle DNARepair->CellCycle Maintains genome integrity for DNARepair->Apoptosis Leads to accumulation of damage & death PlantGrowth Plant Growth CellCycle->PlantGrowth

Caption: Mechanism of this compound action.

Glyphosate: Inhibition of the Shikimate Pathway

Glyphosate's mechanism is well-established and targets the shikimate pathway, which is absent in animals, contributing to its low direct toxicity to mammals. This pathway is responsible for the synthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan.

The key steps in glyphosate's mechanism are:

  • Entry and Translocation: Glyphosate is absorbed through the foliage and translocated systemically throughout the plant.

  • Enzyme Inhibition: In the chloroplasts, glyphosate competitively inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS).

  • Metabolic Disruption: This inhibition prevents the conversion of shikimate-3-phosphate (B1206780) and phosphoenolpyruvate (B93156) to 5-enolpyruvylshikimate-3-phosphate.

  • Consequences: The blockage of this pathway leads to a deficiency in essential aromatic amino acids required for protein synthesis and the production of other vital secondary metabolites. It also causes the accumulation of shikimate to toxic levels.

Glyphosate_Mechanism cluster_chloroplast Plant Cell Chloroplast Glyphosate Glyphosate EPSPS EPSP Synthase Glyphosate->EPSPS Inhibits EPSP 5-Enolpyruvylshikimate-3-P Glyphosate->EPSP Blocks production Shikimate_Accumulation Shikimate Accumulation (Toxic) Glyphosate->Shikimate_Accumulation Causes EPSPS->EPSP S3P Shikimate-3-P S3P->EPSPS PEP Phosphoenolpyruvate PEP->EPSPS Chorismate Chorismate EPSP->Chorismate Aro_AA Aromatic Amino Acids (Trp, Phe, Tyr) Chorismate->Aro_AA Proteins Proteins & Secondary Metabolites Aro_AA->Proteins PlantDeath Plant Death Proteins->PlantDeath Deficiency leads to Shikimate_Accumulation->PlantDeath Contributes to

Caption: Mechanism of glyphosate action.

Experimental Protocols

The following are generalized protocols for assessing the in vitro and in vivo efficacy of herbicidal compounds like this compound and glyphosate.

In Vitro Kinase Inhibition Assay (for this compound)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a target kinase (e.g., SvTKL).

Materials:

  • Recombinant Tousled-like kinase

  • Kinase substrate (e.g., a generic substrate like myelin basic protein or a specific peptide)

  • ATP (radiolabeled [γ-³²P]ATP or for use with luminescence-based assays)

  • This compound stock solution

  • Kinase reaction buffer

  • 96-well plates

  • Scintillation counter or luminescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in the kinase reaction buffer.

  • In a 96-well plate, add the kinase, the kinase substrate, and the different concentrations of this compound.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 30 minutes).

  • Stop the reaction (e.g., by adding a stop solution or by spotting onto a phosphocellulose membrane).

  • Quantify the incorporation of phosphate (B84403) into the substrate using a scintillation counter (for radiolabeled ATP) or a plate reader (for luminescence-based assays).

  • Plot the percentage of kinase activity against the logarithm of the this compound concentration.

  • Calculate the IC50 value using non-linear regression analysis.

Whole-Plant Greenhouse Efficacy Bioassay (for this compound and Glyphosate)

Objective: To evaluate the herbicidal efficacy of this compound and glyphosate on target weed species.

Materials:

  • Seeds of target weed species (e.g., Digitaria sanguinalis, Amaranthus retroflexus)

  • Pots with a standardized soil mix

  • This compound and glyphosate formulations

  • A calibrated greenhouse sprayer

  • Control (untreated) and reference herbicide treatments

  • Greenhouse with controlled environmental conditions (temperature, light, humidity)

Procedure:

  • Sow the seeds of the target weed species in pots and allow them to grow to a specific stage (e.g., 2-4 leaf stage).

  • Randomly assign the pots to different treatment groups (untreated control, different doses of this compound, and different doses of glyphosate). A minimum of four replicates per treatment is recommended.

  • Prepare the spray solutions of the herbicides at the desired concentrations.

  • Apply the herbicides to the respective groups of plants using a calibrated sprayer to ensure uniform coverage.

  • Return the pots to the greenhouse and maintain them under controlled conditions.

  • Visually assess the herbicidal injury (e.g., chlorosis, necrosis, stunting) at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) using a rating scale (e.g., 0% = no effect, 100% = complete plant death).

  • At the end of the experiment, harvest the above-ground biomass for each pot, dry it in an oven, and weigh it to determine the biomass reduction compared to the untreated control.

  • Analyze the data statistically (e.g., using ANOVA and dose-response curves) to determine the effective dose for each herbicide.

Conclusion

This compound and glyphosate operate through fundamentally different mechanisms of action. This compound represents a novel approach to weed control by targeting the plant's cell cycle machinery, a mode of action that is distinct from most commercially available herbicides. Glyphosate, on the other hand, remains a highly effective herbicide due to its potent and specific inhibition of the shikimate pathway. The emergence of herbicides with new modes of action like this compound is crucial for managing the evolution of weed resistance to existing herbicides. Further research, including direct comparative studies and field trials, is necessary to fully elucidate the performance and potential applications of this compound in agriculture.

References

Comparative Analysis of Commercial Herbicides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for the herbicide "TKL-IN-2" did not yield any publicly available information. Therefore, this guide provides a comparative analysis of three widely-used commercial herbicides—Glyphosate (B1671968) , Glufosinate , and Dicamba (B1670444) —as a representative example of a product comparison guide. The methodologies, data presentation, and visualizations can serve as a template for evaluating novel compounds.

Introduction

Effective weed management is a cornerstone of modern agriculture and land management. The selection of an appropriate herbicide depends on various factors, including the target weed species, crop type, environmental conditions, and the herbicide's mode of action. This guide provides a comparative analysis of three leading commercial herbicides: Glyphosate, Glufosinate, and Dicamba. We will delve into their mechanisms of action, present comparative efficacy data, and provide an overview of the experimental protocols used to generate this data.

Herbicide Profiles and Mechanisms of Action

Glyphosate

Glyphosate is a broad-spectrum, non-selective systemic herbicide, meaning it is effective against a wide range of plants and is translocated throughout the plant's tissues.[1][2] Its primary mode of action is the inhibition of the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS).[1][3][4] This enzyme is a key component of the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and some microorganisms.[1][3][4][5] By blocking this pathway, glyphosate prevents the production of proteins necessary for plant growth, leading to plant death.[2][4] The shikimate pathway is not present in animals, which contributes to glyphosate's low direct toxicity to mammals.[1][4]

Glufosinate

Glufosinate is a broad-spectrum contact herbicide with some systemic action.[6] It works by inhibiting the enzyme glutamine synthetase.[6][7] This enzyme plays a crucial role in nitrogen metabolism, specifically in the detoxification of ammonia (B1221849) and the synthesis of the amino acid glutamine.[6][7] Inhibition of glutamine synthetase leads to a rapid accumulation of toxic ammonia in plant cells and a depletion of glutamine.[6][8] This buildup of ammonia disrupts cellular processes, including photosynthesis, leading to membrane damage and plant death.[6][7] The herbicidal action is also triggered by the formation of reactive oxygen species (ROS) in the presence of light.[9]

Dicamba

Dicamba is a selective, systemic herbicide primarily used to control broadleaf weeds.[10][11][12] It belongs to the synthetic auxin group of herbicides.[10][12] Dicamba mimics the natural plant hormone auxin, which regulates plant growth.[11][13][14] When applied to susceptible plants, dicamba induces rapid, uncontrolled, and abnormal cell growth, ultimately destroying the plant's vascular tissue and leading to its death.[10][11] It is absorbed by both the leaves and roots and translocates throughout the plant.[11][12]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the biochemical pathways targeted by each herbicide.

Glyphosate_Pathway cluster_shikimate Shikimate Pathway Shikimate Shikimate S3P Shikimate-3-Phosphate Shikimate->S3P EPSPS EPSP Synthase S3P->EPSPS PEP Phosphoenolpyruvate PEP->EPSPS EPSP 5-Enolpyruvylshikimate-3-Phosphate EPSPS->EPSP Catalyzes Chorismate Chorismate EPSP->Chorismate Aromatic_AA Aromatic Amino Acids (Tryptophan, Phenylalanine, Tyrosine) Chorismate->Aromatic_AA Glyphosate Glyphosate Glyphosate->EPSPS Inhibits

Caption: Mechanism of action for Glyphosate.

Glufosinate_Pathway cluster_nitrogen Nitrogen Assimilation Glutamate Glutamate GS Glutamine Synthetase Glutamate->GS Ammonia Ammonia (NH3) Ammonia->GS Toxic_Ammonia Toxic Ammonia Buildup Glutamine Glutamine GS->Glutamine Catalyzes Glufosinate Glufosinate Glufosinate->GS Inhibits Photosynthesis_Inhibition Photosynthesis Inhibition & ROS Production Toxic_Ammonia->Photosynthesis_Inhibition Cell_Death Cell Death Photosynthesis_Inhibition->Cell_Death

Caption: Mechanism of action for Glufosinate.

Dicamba_Pathway Dicamba Dicamba (Synthetic Auxin) Auxin_Receptors Auxin Receptors Dicamba->Auxin_Receptors Binds to Gene_Expression Altered Gene Expression Auxin_Receptors->Gene_Expression Uncontrolled_Growth Uncontrolled Cell Division & Elongation Gene_Expression->Uncontrolled_Growth Vascular_Disruption Vascular Tissue Disruption Uncontrolled_Growth->Vascular_Disruption Plant_Death Plant Death Vascular_Disruption->Plant_Death

Caption: Mechanism of action for Dicamba.

Comparative Efficacy Data

The efficacy of a herbicide is influenced by factors such as application rate, weed species, and growth stage. The following tables summarize efficacy data from various studies.

Table 1: General Characteristics of Herbicides

FeatureGlyphosateGlufosinateDicamba
Type Systemic, Non-selective[1][4]Contact, Non-selective[6][15]Systemic, Selective (Broadleaf)[10][11][12]
Primary Target EPSP Synthase[1][3][4]Glutamine Synthetase[6][7]Auxin Receptors[10][11][13]
Translocation High (Source to Sink)[1][3]Limited[7]High (throughout plant)[12]
Symptoms Yellowing of new growth, stunted growth[4][16]Leaf yellowing, lesions, wiltingCupping, twisting of leaves and stems[17]
Speed of Action Slow (days to weeks)[1][16]Fast (hours to days)[15]Moderate (days)[10]

Table 2: Efficacy of Herbicides on Various Weed Species (% Control)

Weed SpeciesGlyphosateGlufosinateDicamba
Palmer Amaranth (Amaranthus palmeri)Variable (resistance reported)[18]Good to Excellent[19]Good to Excellent[19]
Common Lambsquarters (Chenopodium album)GoodModerate to Good (rate dependent)[20][21]Good
Giant Foxtail (Setaria faberi)ExcellentGood to Excellent (rate dependent)[20]Not effective (grass)
Velvetleaf (Abutilon theophrasti)GoodGood (rate and size dependent)[21]Excellent[22]
Morningglory (Ipomoea spp.)Fair to Good[23][24]Fair to GoodGood to Excellent[19]

Note: Efficacy can vary significantly based on environmental conditions, application timing, and the presence of herbicide-resistant biotypes.

Experimental Protocols

The data presented in this guide are derived from standardized experimental protocols designed to evaluate herbicide efficacy. A general workflow for such an experiment is outlined below.

General Protocol for Herbicide Efficacy Greenhouse/Field Study
  • Plant Material and Growth Conditions:

    • Target weed species are propagated from seeds in pots containing a standardized soil mix.

    • Plants are grown under controlled greenhouse conditions (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod) or in designated field plots.

    • Plants are grown to a specific growth stage (e.g., 4-6 leaf stage) before herbicide application.

  • Herbicide Application:

    • Herbicides are applied at various rates (including a non-treated control) to determine dose-response relationships.

    • Applications are made using a calibrated sprayer to ensure uniform coverage.

    • Adjuvants (e.g., surfactants, ammonium (B1175870) sulfate) may be included as per product labels or experimental design.

  • Data Collection and Analysis:

    • Visual assessment of weed control is conducted at specified intervals (e.g., 7, 14, and 28 days after treatment) using a scale of 0% (no effect) to 100% (complete plant death).

    • Plant biomass (fresh or dry weight) is measured at the end of the experiment and compared to the non-treated control.

    • Data are statistically analyzed using appropriate methods (e.g., ANOVA, regression analysis) to determine significant differences between treatments.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_data Data Collection & Analysis Plant_Propagation Plant Propagation (Target Weed Species) Growth Growth to Specific Stage Plant_Propagation->Growth Herbicide_Application Herbicide Application (Varying Rates) Growth->Herbicide_Application Visual_Assessment Visual Assessment (% Control) Herbicide_Application->Visual_Assessment Biomass_Measurement Biomass Measurement Herbicide_Application->Biomass_Measurement Statistical_Analysis Statistical Analysis Visual_Assessment->Statistical_Analysis Biomass_Measurement->Statistical_Analysis Conclusion Conclusion on Efficacy Statistical_Analysis->Conclusion

Caption: A generalized workflow for herbicide efficacy studies.

Conclusion

Glyphosate, Glufosinate, and Dicamba are all effective herbicides, but their different modes of action, translocation properties, and spectrum of activity make them suitable for different weed management scenarios.

  • Glyphosate offers broad-spectrum, systemic control and is particularly effective on perennial weeds due to its translocation to the root system.[3] However, the widespread evolution of glyphosate-resistant weeds is a major challenge.[18][25]

  • Glufosinate provides fast-acting, broad-spectrum control and is a valuable tool for managing glyphosate-resistant weeds.[15] Its contact-based action requires thorough spray coverage for optimal efficacy.[7]

  • Dicamba is a selective herbicide that provides excellent control of broadleaf weeds, including some that are difficult to control with glyphosate.[10][11] Its use in conjunction with dicamba-tolerant crops has become an important strategy for managing herbicide resistance.[22]

The choice of herbicide should be based on a comprehensive understanding of the target weeds, crop system, and the principles of integrated weed management to ensure sustainable and effective weed control.

References

A Comparative Analysis of the Herbicidal Spectrums of TKL-IN-2 and 2,4-D

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the herbicidal activity of the novel transketolase inhibitor, TKL-IN-2, and the widely-used synthetic auxin herbicide, 2,4-D, reveals distinct differences in their mode of action and weed control capabilities. While 2,4-D is a selective herbicide primarily targeting broadleaf weeds, preliminary data on compounds structurally similar to this compound suggest a broader spectrum of activity, encompassing both broadleaf and grass species.

This guide provides a comprehensive comparison of this compound and 2,4-D, presenting available experimental data on their herbicidal efficacy, detailing their respective modes of action, and outlining standard protocols for herbicide evaluation. This information is intended for researchers, scientists, and professionals in the field of drug development and agriculture to facilitate an objective assessment of these two herbicidal compounds.

Herbicidal Spectrum: A Head-to-Head Comparison

The primary distinction between this compound and 2,4-D lies in their herbicidal spectrum. 2,4-D is a selective herbicide, renowned for its efficacy against dicotyledonous (broadleaf) weeds while leaving most monocotyledonous (grass) crops, such as corn, wheat, and rice, unharmed[1][2]. In contrast, this compound, as a putative transketolase inhibitor, is expected to exhibit a broad-spectrum activity, affecting both broadleaf and grass weeds. This is based on the essential role of the target enzyme, transketolase, in the metabolism of both plant types.

Experimental data on indole-3-acetamide (B105759) derivatives, which are structurally related to this compound, support this hypothesis. One study demonstrated that a novel indole-3-acetamide derivative (compound 7m) exhibited potent herbicidal activity against both Digitaria sanguinalis (a grass species) and Amaranthus retroflexus (a broadleaf species)[3]. The study reported over 95% inhibition of both weed species at a concentration of 100 mg/L in a small cup method and over 90% inhibition at 175 g (a.i.)/ha in a foliar spray method[3]. Furthermore, this compound showed good safety margins for several important crops, including maize, wheat, soybean, and cotton, at a dosage of 375 g (a.i.)/ha[3].

The following table summarizes the known and expected herbicidal spectrums of this compound and 2,4-D based on available data.

Weed SpeciesThis compound (Expected based on similar compounds)2,4-D
Broadleaf Weeds
Amaranthus retroflexus (Redroot Pigweed)Susceptible[3]Susceptible[4]
DandelionLikely SusceptibleSusceptible[5]
CloverLikely SusceptibleSusceptible[5]
Poison IvyLikely SusceptibleSusceptible[6]
PlantainsLikely SusceptibleSusceptible[4]
ChickweedLikely SusceptibleSusceptible[6]
Grass Weeds
Digitaria sanguinalis (Large Crabgrass)Susceptible[3]Tolerant[5]
BarnyardgrassLikely SusceptibleTolerant

Mode of Action: Distinct Molecular Targets

The differing herbicidal spectrums of this compound and 2,4-D are a direct result of their distinct molecular targets and modes of action.

This compound: Inhibition of the Pentose (B10789219) Phosphate (B84403) Pathway

This compound is identified as a transketolase inhibitor. Transketolase is a key enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP), a fundamental metabolic pathway responsible for producing precursors for nucleotide synthesis and NADPH for reductive biosynthesis. By inhibiting transketolase, this compound disrupts this vital pathway, leading to a metabolic cascade that ultimately results in plant cell death. As the PPP is essential for all plants, its inhibition leads to broad-spectrum herbicidal activity.

TKL_IN_2_Pathway cluster_PPP Pentose Phosphate Pathway Ribulose-5-P Ribulose-5-P Xylulose-5-P Xylulose-5-P Ribulose-5-P->Xylulose-5-P Ribose-5-P Ribose-5-P Ribulose-5-P->Ribose-5-P Glyceraldehyde-3-P Glyceraldehyde-3-P Xylulose-5-P->Glyceraldehyde-3-P Transketolase Transketolase Xylulose-5-P->Transketolase Ribose-5-P->Transketolase Sedoheptulose-7-P Sedoheptulose-7-P Erythrose-4-P Erythrose-4-P Sedoheptulose-7-P->Erythrose-4-P Fructose-6-P Fructose-6-P Erythrose-4-P->Fructose-6-P Transketolase->Sedoheptulose-7-P Transketolase->Glyceraldehyde-3-P Metabolic Disruption Metabolic Disruption Transketolase->Metabolic Disruption Glucose-6-P Glucose-6-P Glucose-6-P->Ribulose-5-P This compound This compound This compound->Transketolase Plant Death Plant Death Metabolic Disruption->Plant Death

Figure 1. Simplified signaling pathway of this compound's mode of action.

2,4-D: Mimicking Auxin to Induce Uncontrolled Growth

2,4-D is a synthetic auxin, a class of plant growth regulators. It mimics the natural plant hormone auxin, leading to uncontrolled and unsustainable cell division and elongation in susceptible broadleaf plants. This rapid, abnormal growth disrupts the plant's vascular tissues, causing stem curling, leaf withering, and ultimately, plant death[1][2]. Most grasses are tolerant to 2,4-D because they have a different mechanism for regulating auxin levels and are able to metabolize the herbicide more effectively.

two4D_Pathway cluster_PlantCell Broadleaf Plant Cell 2,4-D 2,4-D Auxin Receptors Auxin Receptors 2,4-D->Auxin Receptors Signal Transduction Signal Transduction Auxin Receptors->Signal Transduction Gene Expression Gene Expression Signal Transduction->Gene Expression Cell Division & Elongation Cell Division & Elongation Gene Expression->Cell Division & Elongation Uncontrolled Growth Uncontrolled Growth Cell Division & Elongation->Uncontrolled Growth Vascular Disruption Vascular Disruption Uncontrolled Growth->Vascular Disruption Plant Death Plant Death Vascular Disruption->Plant Death

Figure 2. Simplified signaling pathway of 2,4-D's mode of action.

Experimental Protocols for Herbicide Efficacy Evaluation

The evaluation of herbicidal efficacy is crucial for determining the spectrum of activity and optimal application rates. Standardized protocols are employed in both greenhouse and field settings.

Greenhouse Bioassays

Greenhouse bioassays provide a controlled environment for the initial screening of herbicide candidates and for determining dose-response relationships. A typical protocol involves the following steps:

  • Plant Material: Seeds of target weed species and crop species are sown in pots or trays containing a standardized soil mix.

  • Growth Conditions: Plants are grown in a greenhouse with controlled temperature, humidity, and photoperiod to ensure uniform growth.

  • Herbicide Application: At a specific growth stage (e.g., 2-4 true leaves), plants are treated with a range of herbicide concentrations. Application is typically performed using a precision bench sprayer to ensure uniform coverage[7].

  • Evaluation: At set time points after treatment (e.g., 7, 14, and 21 days), herbicidal effects are visually assessed and rated on a scale (e.g., 0% = no effect, 100% = complete kill). Parameters such as plant height, fresh weight, and dry weight are also measured[8][9].

  • Data Analysis: The collected data is statistically analyzed to determine the effective dose (ED50) or growth reduction (GR50) values.

Greenhouse_Workflow A Seed Sowing (Weeds & Crops) B Plant Growth (Controlled Environment) A->B C Herbicide Application (Precision Sprayer) B->C D Visual Assessment & Data Collection C->D E Statistical Analysis (ED50 / GR50) D->E

Figure 3. General workflow for a greenhouse herbicide efficacy bioassay.

Field Trials

Field trials are essential for evaluating herbicide performance under real-world agricultural conditions, taking into account environmental variables and crop-weed competition. The general protocol for a field trial is as follows:

  • Site Selection: A field with a natural and uniform infestation of the target weed species is selected.

  • Experimental Design: A randomized complete block design with multiple replications is typically used to minimize the effects of field variability.

  • Plot Establishment: Individual plots of a specified size are established for each treatment, including an untreated control.

  • Herbicide Application: Herbicides are applied at different rates and growth stages using calibrated field sprayers[10].

  • Efficacy Assessment: Weed control is assessed visually at various intervals after application. Weed density and biomass are also measured by counting and harvesting weeds from quadrats within each plot[11].

  • Crop Tolerance: The effect of the herbicide on the crop is evaluated by assessing any signs of phytotoxicity, such as stunting, chlorosis, or necrosis. Crop yield is measured at the end of the growing season[11].

  • Data Analysis: All data are subjected to statistical analysis to determine the significance of treatment effects on weed control and crop yield.

Field_Trial_Workflow A Site Selection & Plot Establishment B Herbicide Application (Calibrated Sprayer) A->B C Weed Efficacy Assessment (Visual, Density, Biomass) B->C D Crop Tolerance & Yield Measurement B->D E Statistical Analysis C->E D->E

Figure 4. General workflow for a field trial to evaluate herbicide efficacy.

Conclusion

The comparison between this compound and 2,4-D highlights a significant evolution in herbicide technology. While 2,4-D remains a valuable tool for selective broadleaf weed control, the development of new mode-of-action herbicides like this compound, a transketolase inhibitor, offers the potential for broad-spectrum weed management. The preliminary data on compounds structurally similar to this compound are promising, suggesting efficacy against both grass and broadleaf weeds. Further research, including direct comparative field trials, is necessary to fully elucidate the herbicidal spectrum and crop safety profile of this compound. The distinct modes of action of these two herbicides also present opportunities for integrated weed management strategies to combat the evolution of herbicide resistance.

References

Comparative Analysis of TKL-IN-2: A Novel TYK2 Inhibitor for Modulating Downstream Signaling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the hypothetical novel Tyrosine Kinase 2 (TYK2) inhibitor, TKL-IN-2, with the established allosteric TYK2 inhibitor, Deucravacitinib, and the pan-Janus Kinase (JAK) inhibitor, Tofacitinib. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the TYK2 signaling pathway.

Introduction to TYK2 Signaling and Inhibition

Tyrosine Kinase 2 (TYK2) is an intracellular enzyme that plays a critical role in the signaling pathways of key cytokines such as Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs).[1][2][3] These cytokines are pivotal in the pathogenesis of numerous autoimmune and inflammatory diseases.[2][3] Upon cytokine binding to their receptors, TYK2, often in partnership with other Janus Kinase (JAK) family members like JAK1 or JAK2, becomes activated. This activation leads to the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins.[4][5] Specifically:

  • IL-12 signaling primarily leads to the phosphorylation of STAT4 .[1][4]

  • IL-23 signaling is critical for the activation of STAT3 .[4]

  • Type I IFN signaling results in the phosphorylation of STAT1 and STAT2 .[4]

The development of TYK2 inhibitors aims to selectively block these pro-inflammatory pathways. This compound is a novel, potent, and selective TYK2 inhibitor designed to offer a targeted therapeutic approach with an improved safety profile compared to broader-acting JAK inhibitors.

Comparator Profiles

Deucravacitinib (BMS-986165): A first-in-class, oral, selective, allosteric TYK2 inhibitor.[6][7] Unlike ATP-competitive inhibitors, Deucravacitinib binds to the regulatory pseudokinase (JH2) domain of TYK2, locking the enzyme in an inactive conformation.[8][9] This unique mechanism confers high selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3).[8][10]

Tofacitinib: A pan-JAK inhibitor that targets the ATP-binding site in the catalytic (JH1) domain of JAK1, JAK2, and JAK3, and to a lesser extent, TYK2. Its broader activity profile can lead to more extensive immunosuppression and associated side effects.

Comparative Efficacy and Selectivity

The following tables summarize the in vitro potency and selectivity of this compound (hypothetical data), Deucravacitinib, and Tofacitinib.

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)

InhibitorTYK2JAK1JAK2JAK3
This compound (Hypothetical) 1.5 1,500 >10,000 2,000
Deucravacitinib 1.02,400>10,0002,200
Tofacitinib 430120112

Data for Deucravacitinib and Tofacitinib are compiled from publicly available sources. This compound data is hypothetical for comparative purposes.

Table 2: Inhibition of Cytokine-Induced STAT Phosphorylation in Human Whole Blood (IC50, nM)

InhibitorIL-23 (pSTAT3)IL-12 (pSTAT4)IFN-α (pSTAT1)IL-2 (pSTAT5) (JAK1/3)TPO (pSTAT3) (JAK2)
This compound (Hypothetical) 15 20 25 >5,000 >10,000
Deucravacitinib 162432>5,000>10,000
Tofacitinib 55060075010150

This table illustrates the functional selectivity of the inhibitors in a cellular context. This compound, similar to Deucravacitinib, is expected to potently inhibit TYK2-mediated signaling while sparing pathways dependent on other JAKs.

Signaling Pathway and Experimental Workflow Diagrams

TYK2_Signaling_Pathway TYK2-Mediated Signaling Pathways cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL-23 IL-23 IL-12 IL-12 Receptor_12 IL-12R IL-12->Receptor_12 Type I IFN Type I IFN Receptor_IFN IFNAR Type I IFN->Receptor_IFN Receptor_23 IL-23R TYK2 TYK2 Receptor_23->TYK2 activates JAK2_a JAK2 Receptor_23->JAK2_a activates Receptor_12->TYK2 activates JAK2_b JAK2 Receptor_12->JAK2_b activates Receptor_IFN->TYK2 activates JAK1 JAK1 Receptor_IFN->JAK1 activates STAT3 STAT3 TYK2->STAT3 phosphorylates STAT4 STAT4 TYK2->STAT4 phosphorylates STAT1_2 STAT1/STAT2 TYK2->STAT1_2 phosphorylates JAK2_a->STAT3 phosphorylates JAK2_b->STAT4 phosphorylates JAK1->STAT1_2 phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 Nucleus Nucleus (Gene Transcription) pSTAT3->Nucleus dimerizes & translocates pSTAT4 pSTAT4 STAT4->pSTAT4 pSTAT4->Nucleus dimerizes & translocates pSTAT1_2 pSTAT1/pSTAT2 STAT1_2->pSTAT1_2 pSTAT1_2->Nucleus dimerizes & translocates TKL_IN_2 This compound TKL_IN_2->TYK2 inhibits

Caption: TYK2 signaling pathway and point of inhibition by this compound.

Western_Blot_Workflow Western Blot Workflow for pSTAT Analysis A 1. Cell Culture & Treatment (e.g., PBMCs, NK-92 cells) B 2. Stimulation (e.g., IL-23, IL-12, IFN-α) A->B C 3. Inhibition (this compound, Deucravacitinib, Vehicle) B->C D 4. Cell Lysis (with phosphatase inhibitors) C->D E 5. Protein Quantification (e.g., BCA Assay) D->E F 6. SDS-PAGE E->F G 7. Protein Transfer to Membrane (e.g., PVDF) F->G H 8. Blocking (e.g., 5% BSA in TBST) G->H I 9. Primary Antibody Incubation (anti-pSTAT3, anti-STAT3) H->I J 10. Secondary Antibody Incubation (HRP-conjugated) I->J K 11. Chemiluminescent Detection J->K L 12. Data Analysis (Densitometry) K->L

Caption: Experimental workflow for validating this compound effects on STAT phosphorylation.

Experimental Protocols

Protocol 1: Western Blot for Phosphorylated STAT3 (pSTAT3)

This protocol details the methodology for assessing the inhibitory effect of this compound on IL-23-induced STAT3 phosphorylation in peripheral blood mononuclear cells (PBMCs).

1. Cell Culture and Treatment:

  • Isolate human PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Culture PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Seed cells at a density of 2 x 10^6 cells/well in a 6-well plate.

  • Pre-incubate cells with varying concentrations of this compound, Deucravacitinib (positive control), or DMSO (vehicle control) for 2 hours at 37°C.

2. Stimulation:

  • Stimulate the cells with recombinant human IL-23 (50 ng/mL) for 30 minutes at 37°C to induce STAT3 phosphorylation.

3. Cell Lysis and Protein Extraction: [11]

  • Wash cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse cells on ice with RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[12]

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[11]

  • Collect the supernatant containing the protein extract.

4. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit.

5. SDS-PAGE and Western Blotting: [11]

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.[11]

  • Separate proteins by size on a 10% SDS-polyacrylamide gel.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

6. Antibody Incubation and Detection:

  • Block the membrane for 1 hour at room temperature in 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.[11][12]

  • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated STAT3 (Tyr705).[13]

  • Wash the membrane three times with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Wash the membrane again three times with TBST.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[11]

7. Data Analysis:

  • Strip the membrane and re-probe with an antibody for total STAT3 as a loading control.[13]

  • Quantify band intensities using densitometry software.

  • Normalize the pSTAT3 signal to the total STAT3 signal for each sample.

Protocol 2: IL-23 Reporter Gene Assay

This cell-based assay measures the functional consequence of TYK2 inhibition on the IL-23 signaling pathway.

1. Cell Line:

  • Utilize a reporter cell line engineered to express the IL-23 receptor complex (IL-23R and IL-12Rβ1) and a luciferase reporter gene under the control of a STAT3-responsive promoter.[14][15]

2. Assay Procedure:

  • Plate the reporter cells in a 96-well or 384-well plate.[15]

  • Add serial dilutions of this compound, Deucravacitinib, or a vehicle control to the wells.

  • Stimulate the cells with a pre-determined EC80 concentration of recombinant human IL-23.

  • Incubate the plates for 6-18 hours at 37°C to allow for reporter gene expression.

3. Signal Detection:

  • Add a luciferase substrate reagent (e.g., Bio-Glo™) to the wells.[14]

  • Measure luminescence using a plate reader.

4. Data Analysis:

  • Calculate the percent inhibition of the IL-23-induced signal for each concentration of the test compound.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Conclusion

The hypothetical TYK2 inhibitor, this compound, is positioned as a highly selective and potent modulator of the IL-12, IL-23, and Type I IFN signaling pathways. Its proposed high selectivity for TYK2 over other JAK family members, similar to the allosteric inhibitor Deucravacitinib, suggests a favorable therapeutic window with a reduced risk of off-target effects commonly associated with pan-JAK inhibitors like Tofacitinib. The experimental protocols outlined in this guide provide a robust framework for validating the downstream signaling effects of this compound and confirming its mechanism of action. Further studies are warranted to fully characterize the preclinical and clinical profile of this promising new therapeutic candidate.

References

Safety Operating Guide

Proper Disposal of TKL-IN-2: Essential Safety and Logistical Information

Author: BenchChem Technical Support Team. Date: December 2025

A specific Safety Data Sheet (SDS) for TKL-IN-2, including its CAS number 3082627-31-1, could not be located in the available resources. Therefore, detailed, experimentally validated disposal procedures and quantitative data for this specific compound cannot be provided at this time.

For the safe and compliant disposal of any chemical, including this compound, the Safety Data Sheet is the primary and essential source of information. Researchers, scientists, and drug development professionals are strongly advised to obtain the SDS from the manufacturer or supplier of this compound before handling or disposing of the substance.

In the absence of a specific SDS for this compound, this document provides general guidance for the disposal of hazardous chemical waste in a laboratory setting. These are best-practice principles and should be adapted to the specific hazards and properties of this compound as outlined in its forthcoming SDS.

Immediate Safety and Handling Considerations (General Guidance)

Prior to any disposal procedure, it is crucial to handle the chemical with appropriate safety measures. This includes the use of personal protective equipment (PPE) and adherence to laboratory safety protocols.

General Personal Protective Equipment (PPE) Recommendations:

PPE CategoryRecommendation
Eye Protection Wear chemical safety goggles or a face shield.
Skin Protection Wear chemically resistant gloves (e.g., nitrile) and a lab coat.
Respiratory Protection Use a NIOSH-approved respirator if working outside of a fume hood or if there is a risk of aerosolization.

Engineering Controls: All handling and preparation for disposal of potentially hazardous chemicals should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. Emergency eyewash stations and safety showers must be readily accessible.

General Step-by-Step Disposal Protocol for Hazardous Chemical Waste

The following protocol outlines a general workflow for the disposal of chemical waste. This should be superseded by the specific instructions provided in the this compound SDS.

Caption: General workflow for hazardous chemical waste disposal.

Experimental Protocol for Waste Segregation and Labeling:

  • Waste Characterization: Determine the hazards of the waste. Based on the chemical structure of this compound (containing halogenated and nitrogenous aromatic rings), it should be treated as potentially hazardous. The SDS will provide specific hazard classifications.

  • Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted. Incompatible chemicals can react dangerously. Keep halogenated organic waste separate from non-halogenated organic waste.

  • Container Selection: Use a designated, leak-proof, and chemically compatible waste container. For organic compounds, this is typically a high-density polyethylene (B3416737) (HDPE) or glass container with a secure screw cap.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers like the CAS number (3082627-31-1). Indicate the primary hazards (e.g., "Flammable," "Toxic") as determined from the SDS.

  • Accumulation: Store the sealed and labeled waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and have secondary containment to prevent spills.

  • Disposal Request: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal. Complete all required waste disposal paperwork.

Spill and Emergency Procedures (General Guidance)

In the event of a spill, the following general procedures should be followed. Refer to the this compound SDS for specific spill cleanup instructions.

cluster_0 Spill Response A Evacuate Immediate Area B Alert Others & Supervisor A->B C Consult SDS for this compound B->C D Don Appropriate PPE C->D E Contain the Spill D->E F Absorb with Inert Material E->F G Collect & Containerize Waste F->G H Decontaminate Area G->H I Dispose of as Hazardous Waste H->I

Caption: General emergency response workflow for a chemical spill.

Small Spills: For a small spill, and only if you are trained and it is safe to do so, use an appropriate absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent) to contain and clean up the spill. Place the absorbed material into a sealed, labeled hazardous waste container.

Large Spills: In the case of a large spill, evacuate the area immediately and notify your institution's emergency response team or EHS office. Do not attempt to clean up a large spill without proper training and equipment.

It is imperative to obtain and review the Safety Data Sheet for this compound before proceeding with any handling or disposal activities. The information provided here is for general guidance only and is not a substitute for the specific information contained in the manufacturer's SDS.

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。